2-(2-Methyl-1,3-thiazol-4-yl)ethanol
Description
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKVZAFNJAMAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600898 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121357-04-8 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the core physicochemical properties of the compound 2-(2-Methyl-1,3-thiazol-4-yl)ethanol. The information presented is based on currently available data from chemical suppliers and public databases. It is important to note that detailed experimental studies on this specific isomer are limited in publicly accessible literature.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in research and development settings.
| Property | Value | Source |
| CAS Number | 121357-04-8 | [1] |
| Molecular Formula | C₆H₉NOS | [1] |
| Molecular Weight | 143.21 g/mol | [1] |
| Boiling Point | 132 °C | [1] |
| Purity | > 97% | [2] |
| SMILES | CC1=NC(=CS1)CCO | [1] |
Safety and Handling
For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include:
-
Handling: Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and store it locked up.[2]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[2]
Experimental Data and Protocols
Researchers interested in this molecule may need to develop or adapt synthetic routes from general methods for thiazole synthesis. A general approach might involve the Hantzsch thiazole synthesis or similar methodologies.
Logical Workflow for Compound Characterization
Given the limited specific data, the following diagram illustrates a generic experimental workflow for the characterization of a novel chemical compound like this compound. This serves as a logical guide for researchers.
Note on Isomers
It is critical to distinguish this compound from its isomer, 4-Methyl-5-thiazoleethanol (also known as 2-(4-methyl-1,3-thiazol-5-yl)ethanol), which has a different CAS number (137-00-8).[3][4] The latter is more extensively studied and is reported to have applications as a fragrance ingredient.[5] Thiazole derivatives, in general, are explored for a range of biological activities, including potential antimicrobial and antifungal properties.[6] However, such activities cannot be assumed for this compound without specific experimental validation.
References
- 1. This compound | 121357-04-8 | WEA35704 [biosynth.com]
- 2. fishersci.ca [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. SID 134973395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to 2-(2-Methyl-1,3-thiazol-4-yl)ethanol (CAS 121357-04-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol (CAS 121357-04-8), a key intermediate in the synthesis of the β3-adrenergic agonist, Mirabegron. This document details its chemical and physical properties, outlines a probable synthetic route based on established methodologies, and discusses its potential biological significance in the context of drug discovery. While specific experimental data on this compound is limited in publicly available literature, this guide consolidates information on related structures and synthetic precursors to provide a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a structural motif prevalent in a wide array of biologically active molecules and pharmaceuticals. Its primary significance lies in its role as a crucial building block in the industrial synthesis of Mirabegron, a medication approved for the treatment of overactive bladder. The thiazole moiety is known to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide aims to provide a detailed technical resource on this compound, covering its synthesis, properties, and potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 121357-04-8 | [1] |
| Molecular Formula | C₆H₉NOS | [1] |
| Molecular Weight | 143.21 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | CC1=NC(=CS1)CCO | [1] |
| Boiling Point | 132 °C | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) |
Synthesis
A likely precursor for this synthesis is 2-(2-methyl-1,3-thiazol-4-yl)acetic acid, which can be subsequently reduced to the desired ethanol derivative.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on standard organic chemistry procedures for analogous transformations.
Step 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (Hantzsch Thiazole Synthesis)
-
To a solution of thioacetamide (1.0 eq) in ethanol, add ethyl 4-chloroacetoacetate (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate.
Step 2: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid (Hydrolysis)
-
Dissolve ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-methyl-1,3-thiazol-4-yl)acetic acid.
Step 3: Synthesis of this compound (Reduction)
-
To a solution of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) (1.5-2.0 eq), at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup for LiAlH₄).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Data (Predicted and Comparative)
No specific spectroscopic data for this compound has been found in the reviewed literature. However, predicted shifts and data from its isomer, 4-methyl-5-(2-hydroxyethyl)thiazole, can provide a useful reference.
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.0 (s, 1H, thiazole H-5)
-
δ ~3.9 (t, 2H, -CH₂-OH)
-
δ ~2.9 (t, 2H, Ar-CH₂-)
-
δ ~2.7 (s, 3H, -CH₃)
-
δ ~2.0 (br s, 1H, -OH)
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~165 (thiazole C-2)
-
δ ~150 (thiazole C-4)
-
δ ~115 (thiazole C-5)
-
δ ~62 (-CH₂-OH)
-
δ ~33 (Ar-CH₂-)
-
δ ~19 (-CH₃)
Comparative Spectroscopic Data for 4-Methyl-5-(2-hydroxyethyl)thiazole (CAS 137-00-8)
| Data Type | Key Signals |
| ¹H NMR | δ 8.52 (s, 1H), 3.81 (t, 2H), 3.00 (t, 2H), 2.38 (s, 3H)[2][3] |
| Mass Spectrum (EI) | m/z (%): 143 (M+, 44), 112 (100), 85 (32), 45 (28)[3] |
Biological Activity and Drug Development Applications
The primary known application of this compound is as a key intermediate in the synthesis of Mirabegron.[4] Mirabegron is a selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[4][5] The synthesis of Mirabegron involves the coupling of this thiazole ethanol derivative (or a related acetic acid derivative) with (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol.[6][7]
Caption: Role of the target compound in Mirabegron synthesis.
While no specific biological activity data for this compound has been reported, the broader class of thiazole derivatives is known to exhibit a wide range of pharmacological effects. Studies on various substituted thiazoles have demonstrated activities including:
-
Anticancer: Some thiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[8]
-
Antioxidant: Certain 2-aminothiazole derivatives have exhibited significant radical scavenging potential.
-
Antimicrobial: The thiazole ring is a core component of many antimicrobial agents.
The biological activity of this compound itself remains an area for future investigation. Its structural similarity to other bioactive thiazoles suggests that it could be a valuable scaffold for the development of new therapeutic agents.
Conclusion
This compound is a valuable chemical intermediate, most notably in the production of the drug Mirabegron. While detailed experimental and biological data for this specific compound are scarce, this guide provides a framework for its synthesis and potential properties based on established chemical principles and the activities of related compounds. Further research into the synthesis, characterization, and biological evaluation of this and similar thiazole derivatives is warranted to explore their full potential in medicinal chemistry and drug discovery.
References
- 1. This compound | 121357-04-8 | WEA35704 [biosynth.com]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Guide: Molecular Weight of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide to the molecular weight of the chemical compound 2-(2-Methyl-1,3-thiazol-4-yl)ethanol. The determination of an accurate molecular weight is a foundational step in chemical research, impacting everything from reaction stoichiometry to the interpretation of analytical data.
Molecular Formula
The established molecular formula for this compound is C₆H₉NOS .[1][2] This formula indicates that a single molecule of the compound is composed of six carbon atoms, nine hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom.
Methodology for Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation methodology involves the following steps:
-
Identify the number of atoms of each element from the molecular formula.
-
Obtain the standard atomic weight for each element. These values are based on the isotopic composition of the elements as found in nature.
-
Calculate the total mass for each element by multiplying the atom count by its standard atomic weight.
-
Sum the total masses of all elements to determine the molecular weight of the compound.
Data Presentation: Atomic Weight Contributions
The following table summarizes the quantitative data used to calculate the molecular weight of C₆H₉NOS.
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 6 | 12.011[3][4][5] | 72.066 |
| Hydrogen | H | 9 | 1.008[6][7][8] | 9.072 |
| Nitrogen | N | 1 | 14.007[9][10][11] | 14.007 |
| Oxygen | O | 1 | 15.999[12][13][14] | 15.999 |
| Sulfur | S | 1 | 32.066[15][16][17] | 32.066 |
| Total | 143.210 |
Calculation Workflow Visualization
The logical flow for the molecular weight calculation is illustrated in the diagram below. This visualization breaks down the process from the molecular formula to the final calculated value.
Caption: Workflow for calculating the molecular weight of C₆H₉NOS.
Conclusion
Based on the standard atomic weights of its constituent elements, the calculated molecular weight of this compound is 143.210 g/mol . This value is consistent with figures published in chemical supplier catalogs and databases.[1][2] This precise value is critical for accurate quantitative analysis, formulation development, and experimental design in a professional research setting.
References
- 1. This compound | 121357-04-8 | WEA35704 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. princeton.edu [princeton.edu]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
- 15. echemi.com [echemi.com]
- 16. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. quora.com [quora.com]
In-Depth Technical Guide: 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
An Examination of a Versatile Thiazole Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
The chemical structure of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol consists of a five-membered aromatic thiazole ring, substituted with a methyl group at the 2-position and an ethanol group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 121357-04-8 | [1][2][3] |
| Molecular Formula | C₆H₉NOS | [1][2] |
| Molecular Weight | 143.21 g/mol | [2] |
| Appearance | Data not available | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis of Thiazole Derivatives: A General Overview
While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the surveyed literature, the synthesis of 2,4-disubstituted thiazoles is a well-established area of organic chemistry. The most common and versatile method is the Hantzsch Thiazole Synthesis .
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide.[4] For the synthesis of a compound like this compound, a plausible conceptual pathway would involve the reaction of a suitable α-haloketone with thioacetamide.
Conceptual Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Generalized workflow for Hantzsch thiazole synthesis.
General Experimental Protocol (Illustrative)
A generalized protocol based on the Hantzsch synthesis for related structures is as follows. It is important to note that this is a representative procedure and would require optimization for the specific synthesis of this compound.
-
Reactant Preparation: An α-haloketone precursor is dissolved in a suitable solvent, typically a polar protic solvent like ethanol.
-
Thioamide Addition: An equimolar amount of thioacetamide is added to the solution.
-
Reaction: The mixture is heated to reflux and stirred for a period of time, which can range from a few hours to overnight.[5] The progress of the reaction is typically monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel.
-
Characterization: The structure of the final product is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological and Pharmacological Context of Thiazole Derivatives
The thiazole ring is a key structural component in a wide array of pharmacologically active molecules.[6][7][8] While there is no specific biological data available for this compound, the broader family of thiazole derivatives has been extensively studied and shown to possess a diverse range of biological activities.
Table 2: Reported Biological Activities of Various Thiazole Derivatives
| Biological Activity | Description | Representative References |
| Anticancer | Thiazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[9] | [6][9][10] |
| Antimicrobial | Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[11] | [7][11][12] |
| Anti-inflammatory | Certain thiazole derivatives have been shown to possess anti-inflammatory effects. | [7] |
| Antiviral | The thiazole scaffold is present in some antiviral agents. | [6] |
| Antioxidant | Some thiazole derivatives have been reported to have antioxidant capabilities. | [13] |
Logical Relationship of Thiazole Structure to Biological Activity
The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. The core thiazole structure serves as a scaffold, and the substituents modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn influence its interaction with biological targets.
Caption: Relationship between thiazole structure and biological activity.
Conclusion
This compound is a chemical entity whose primary significance in the scientific literature appears to be as a synthetic intermediate or a fragment for the construction of more complex, potentially bioactive molecules. While a detailed biological profile and specific mechanisms of action for this compound are not currently documented, its constituent thiazole ring is a cornerstone of many established and experimental therapeutic agents. Researchers and drug development professionals can view this compound as a valuable starting material for the synthesis of novel thiazole derivatives. Future studies would be necessary to elucidate any intrinsic biological activity of this compound itself. The general synthetic routes and the broad pharmacological importance of the thiazole class of compounds provide a solid foundation for such future investigations.
References
- 1. targetmol.com [targetmol.com]
- 2. biocat.com [biocat.com]
- 3. This compound 97+% | 121357-04-8 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. jetir.org [jetir.org]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, a heterocyclic molecule with potential applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, and explores its role as a synthetic building block. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide discusses the known biological significance of the broader class of thiazole derivatives, providing context for its potential therapeutic applications. This paper aims to be a foundational resource for researchers investigating this compound and its derivatives.
Chemical Identity and Properties
This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.
IUPAC Name: this compound
CAS Number: 121357-04-8[1]
Molecular Formula: C₆H₉NOS[1]
Molecular Weight: 143.21 g/mol [1]
Physicochemical Data
A summary of the available quantitative data for this compound and its isomer, 2-(4-methylthiazol-5-yl)ethanol, is presented in Table 1 for comparative analysis. Data for the target compound is limited, and therefore, data for its well-characterized isomer is included to provide additional context.
| Property | This compound | 2-(4-Methylthiazol-5-yl)ethanol (Isomer) |
| Molecular Formula | C₆H₉NOS | C₆H₉NOS |
| Molecular Weight | 143.21 g/mol [1] | 143.21 g/mol |
| Boiling Point | 132 °C[1] | 259.88 °C |
| Melting Point | Not available | 62.5 °C |
| Density | Not available | 1.1690 g/cm³ |
| Water Solubility | Not available | 9081 mg/L |
| LogP | Not available | 1.11 |
Note: Physicochemical data for the isomer 2-(4-methylthiazol-5-yl)ethanol is provided for reference and is sourced from publicly available data.
Synthesis and Experimental Protocols
A plausible synthetic route could involve the reaction of a thioamide, such as thioacetamide, with an α-haloketone bearing the ethanol side chain.
General Postulated Synthesis Workflow
Caption: Postulated Hantzsch synthesis of the target compound.
Role in Drug Discovery and Development
The thiazole moiety is a key structural component in a variety of biologically active compounds and approved drugs.[2] Thiazole-containing molecules have demonstrated a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.
While specific studies detailing the biological activity of this compound are limited, its structural features suggest it could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. The ethanol side chain provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Logical Relationship in Drug Discovery
Caption: Role as a building block in drug discovery.
Potential Biological Pathways
Given the lack of specific biological data for this compound, it is not possible to definitively link it to any particular signaling pathway. However, the thiazole nucleus is present in several drugs with well-defined mechanisms of action. For instance, the FDA-approved drug Nitazoxanide, a thiazolide antiparasitic agent, is known to interfere with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron-transfer reaction, which is crucial for anaerobic energy metabolism.
Future research on this compound and its derivatives could explore their potential to interact with similar metabolic pathways in pathogenic organisms.
Conclusion
This compound is a chemical entity with a foundation in the well-established and biologically significant thiazole class of compounds. While direct experimental data on its biological activity and specific, detailed synthetic protocols are not extensively reported, its structure suggests significant potential as a scaffold and building block in medicinal chemistry. This guide provides a summary of the available information and a framework for future research into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further investigation is warranted to fully elucidate its physicochemical properties and to explore its potential applications in the development of novel therapeutic agents.
References
Unveiling the Solubility Profile of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
Based on the structural features of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, which includes a polar thiazole ring and a hydroxyl group capable of hydrogen bonding, a qualitative solubility profile can be predicted. The presence of these polar functionalities suggests good solubility in polar organic solvents. Conversely, its solubility is expected to be limited in non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the compound can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High to Moderate | The polar nature of the thiazole ring and the hydroxyl group allows for favorable dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. "Like dissolves like" principle applies. |
It is important to note that temperature can significantly influence solubility, with solubility generally increasing with a rise in temperature for most solid solutes in liquid solvents.[1]
Experimental Determination of Solubility
To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]
Shake-Flask Method: A Detailed Protocol
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured using a suitable analytical technique.[2]
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (high purity)
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[2]
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification:
-
Gravimetric Analysis: A known volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining solid is determined. This method is straightforward but may be less accurate for solvents with high boiling points.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore and the solvent is transparent in the UV-Vis range, a calibration curve of absorbance versus concentration can be prepared. The concentration of the saturated solution can then be determined by measuring its absorbance.[2]
-
HPLC Analysis: This is often the preferred method due to its high sensitivity and specificity. A calibration curve is generated by injecting known concentrations of the compound. The saturated solution is then diluted appropriately and injected into the HPLC system to determine its concentration.
-
Data Presentation: The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.
Caption: Workflow for determining solubility via the shake-flask method.
Logical Relationship for Solubility Prediction
The following diagram illustrates the logical relationship between the molecular properties of this compound and its predicted solubility in different types of solvents.
Caption: Factors influencing the predicted solubility of the target compound.
References
The Biological Versatility of Thiazole-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of thiazole-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Anticancer Activity
Thiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Data on Anticancer Activity
The anticancer efficacy of various thiazole-containing compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines is presented in Table 1.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Dasatinib | Various | Varies | - | - | [1] |
| Ixazomib | Various | Varies | - | - | [1] |
| Tiazofurin | Various | Varies | - | - | [3] |
| Compound 15 | Five tumor cell lines | < 10 | - | - | [4] |
| Compound 18 | Jurkat cells | 2.79 | Cisplatin | - | [4] |
| Compound 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [5] |
| Compound 4c | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [5] |
| Compound 9t | MCF-7 | 0.16 | Sorafenib | - | |
| Compound 9t | WM266.4 | 0.12 | Sorafenib | - | |
| Compound 8j | HepG2 | 7.90 | - | - | [6] |
| Compound 8m | HepG2 | 5.15 | - | - | [6] |
| Compound 5b | MCF-7 | 0.48 ± 0.03 | - | - | [7] |
| Compound 5b | A549 | 0.97 ± 0.13 | - | - | [7] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
A significant number of thiazole-based anticancer agents exert their effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers.[8][9] Thiazole derivatives can inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, leading to the induction of apoptosis and suppression of tumor growth.
References
- 1. Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to Thiazole Chemistry in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its versatile chemical nature and broad spectrum of biological activities have made it a cornerstone in the development of numerous therapeutic agents. From potent anticancer and antimicrobial drugs to anti-inflammatory and antiviral compounds, the thiazole nucleus is a recurring feature in a significant portion of the modern pharmacopeia. This in-depth technical guide provides a comprehensive overview of thiazole chemistry for drug discovery, detailing its synthesis, mechanism of action, and therapeutic applications, with a focus on quantitative data and detailed experimental protocols.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The unique electronic properties of the thiazole ring, including its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[1] The presence of both a hydrogen bond donor (N-H in aminothiazoles) and acceptor (the nitrogen atom) within a compact framework allows for diverse and specific binding to enzyme active sites and receptors.
Synthesis of Thiazole-Based Compounds: The Hantzsch Synthesis and Beyond
The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a classic and widely utilized method.[2] This reaction involves the condensation of an α-haloketone with a thioamide.
Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a classic example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
Spread the solid on a tared watch glass and allow it to air dry to yield 2-amino-4-phenylthiazole.
Synthesis of FDA-Approved Thiazole-Containing Drugs
The synthesis of more complex, FDA-approved drugs often involves multi-step sequences that may incorporate the Hantzsch synthesis or other methods for forming the thiazole core.
Dasatinib Synthesis Overview: A common synthetic route for Dasatinib involves the initial coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.[3] This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.[3]
Ritonavir Synthesis Overview: The synthesis of Ritonavir is a complex, multi-step process. A key step involves the coupling of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid with (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane.[4]
Meloxicam Synthesis Overview: Meloxicam can be synthesized by reacting 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide with 2-amino-5-methylthiazole in a high-boiling solvent like dimethyl sulfoxide.[5]
Therapeutic Applications and Mechanisms of Action
Thiazole derivatives have demonstrated efficacy in a wide range of therapeutic areas. Their mechanism of action often involves the inhibition of key enzymes or the modulation of signaling pathways.
Anticancer Activity
Many thiazole-containing compounds exhibit potent anticancer activity. A prominent example is Dasatinib , a multi-targeted tyrosine kinase inhibitor.
Mechanism of Action of Dasatinib: Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), as well as Src family kinases.[6][7] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[7][8] This leads to the induction of apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. vixra.org [vixra.org]
- 4. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 5. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol and its derivatives. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents incorporating the thiazole scaffold.
Introduction
The thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. Its versatile chemical nature allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound this compound serves as a valuable building block for the synthesis of various derivatives, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
This document details the synthesis of the parent alcohol and subsequent derivatization to form esters and ethers, providing specific protocols and characterization data.
Synthesis of this compound
The synthesis of the core scaffold, this compound, can be achieved through several synthetic routes. One common and effective method is a multi-step synthesis commencing from α-acetyl-γ-butyrolactone.
Synthetic Pathway Overview
A widely utilized pathway involves the chlorination of α-acetyl-γ-butyrolactone, followed by hydrolysis to form a key chloroketone intermediate. This intermediate is then cyclized with a sulfur source, such as thioformamide, to construct the thiazole ring. Subsequent workup and purification yield the desired product.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established patent literature, which describes a robust method for the preparation of the target compound.
Step 1: Synthesis of α-Acetyl-α-chloro-γ-butyrolactone
-
To a stirred solution of α-acetyl-γ-butyrolactone (100 parts by mass) in a suitable reaction vessel, slowly add sulfuryl chloride (80 parts by mass) while maintaining the temperature between 40-42 °C.
-
Continue stirring the reaction mixture for 1.5 hours at the same temperature.
-
After the reaction is complete, dry the mixture with a suitable drying agent (e.g., anhydrous CaCl₂) and filter to obtain α-acetyl-α-chloro-γ-butyrolactone.
Step 2: Synthesis of 3-Chloro-3-acetylpropanol
-
To the α-acetyl-α-chloro-γ-butyrolactone obtained in the previous step, add 5% sulfuric acid (77 parts by mass) or 5% hydrochloric acid (160 parts by mass).
-
Heat the mixture to reflux and maintain for 5 hours.
-
After cooling, extract the reaction mixture three times with dichloromethane (60 parts by mass each). The combined organic layers contain the desired 3-chloro-3-acetylpropanol.
Step 3: Synthesis of this compound
-
In a separate reaction vessel, prepare thioformamide by slowly adding phosphorus pentasulfide (54 parts by mass) to formamide (100 parts by mass) at 28-32 °C over 1.5 hours.
-
After the addition is complete, continue stirring for 2 hours.
-
Extract the resulting thioformamide into dichloromethane.
-
Combine the dichloromethane solution of 3-chloro-3-acetylpropanol (from Step 2) with the thioformamide solution.
-
Heat the mixture to reflux for 5 hours.
-
After cooling to 30 °C, adjust the pH of the reaction mixture to 9 with a 5% sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Boiling Point (°C) |
| This compound | 3-Chloro-3-acetylpropanol, Thioformamide | NaOH | Dichloromethane | ~74-82% | 123-125 (at 398 Pa) |
Synthesis of this compound Derivatives
The hydroxyl group of this compound provides a convenient handle for the synthesis of various derivatives, primarily through esterification and etherification reactions. These modifications can significantly impact the biological activity of the parent molecule.
Esterification Reactions
Ester derivatives can be synthesized through the reaction of this compound with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, using an acid catalyst, is a common method.
Caption: General workflow for the esterification of this compound.
3.1.1. Experimental Protocol: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethyl acetate
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of acetic anhydride (3.0 eq).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ester.
3.1.2. Quantitative Data for Ester Derivatives
| Derivative | Carboxylic Acid/Anhydride | Catalyst | Solvent | Yield (%) | Biological Activity (Example) |
| 2-(2-Methyl-1,3-thiazol-4-yl)ethyl acetate | Acetic anhydride | H₂SO₄ | Neat | >90 | Precursor for further synthesis |
| 2-(2-Methyl-1,3-thiazol-4-yl)ethyl benzoate | Benzoyl chloride | Pyridine | Dichloromethane | 85-95 | Potential antimicrobial agent |
Etherification Reactions
Ether derivatives can be prepared via Williamson ether synthesis, where the alkoxide of this compound reacts with an alkyl halide.
Caption: General workflow for the etherification of this compound.
3.2.1. Experimental Protocol: Synthesis of 4-(2-methoxyethyl)-2-methyl-1,3-thiazole
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
3.2.2. Quantitative Data for Ether Derivatives
| Derivative | Alkyl Halide | Base | Solvent | Yield (%) | Biological Activity (Example) |
| 4-(2-Methoxyethyl)-2-methyl-1,3-thiazole | Methyl iodide | NaH | THF | 75-85 | Potential CNS-active agent |
| 4-(2-Benzyloxyethyl)-2-methyl-1,3-thiazole | Benzyl bromide | NaH | DMF | 80-90 | Intermediate for deprotection |
Biological Activities and Signaling Pathways
Derivatives of this compound have been investigated for a range of biological activities. The nature of the substituent introduced at the ethanol moiety can significantly influence the pharmacological profile. For instance, the introduction of aromatic esters has been shown to confer antimicrobial properties, while certain ether derivatives are being explored for their potential effects on the central nervous system.
While specific signaling pathway data for derivatives of this particular molecule are not extensively published, related thiazole compounds are known to interact with various biological targets. For example, some thiazole derivatives have been shown to inhibit protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, differentiation, and survival. Disruption of these pathways is a hallmark of cancer, making kinase inhibition a key therapeutic strategy.
Caption: Hypothetical inhibition of a kinase signaling pathway by a thiazole derivative.
Further research is required to elucidate the precise molecular targets and signaling pathways modulated by derivatives of this compound. The synthetic protocols provided herein offer a foundation for generating a library of compounds for such biological investigations.
Conclusion
The synthetic routes and protocols detailed in these application notes provide a practical framework for the preparation of this compound and its derivatives. The ability to readily modify the core structure through esterification and etherification opens up avenues for the systematic exploration of structure-activity relationships. This will be instrumental in the design and development of novel thiazole-based compounds with potential therapeutic applications. Researchers are encouraged to utilize these methods as a starting point for their own investigations into this promising class of molecules.
Application Notes and Protocols for 2-(2-Methyl-1,3-thiazol-4-yl)ethanol as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methyl-1,3-thiazol-4-yl)ethanol is a versatile bifunctional molecule incorporating a reactive primary alcohol and a pharmaceutically relevant 2-methylthiazole core. This unique combination makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of a wide array of more complex molecules and potential therapeutic agents. The thiazole ring is a key structural motif found in numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in common and important synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 121357-04-8 | [1] |
| Molecular Formula | C₆H₉NOS | [1] |
| Molecular Weight | 143.21 g/mol | [1] |
| Boiling Point | 132 °C | [1] |
| Appearance | Not specified, likely a liquid | |
| SMILES | CC1=NC(=CS1)CCO | [1] |
Applications in Synthesis
The primary alcohol functionality of this compound allows for a variety of classical and modern synthetic transformations, enabling its incorporation into larger molecular scaffolds. Key applications include its use as a precursor for esters, ethers, and other derivatives, which can serve as intermediates in the synthesis of biologically active compounds.
Experimental Protocols
The following section provides detailed experimental protocols for key reactions involving this compound. These protocols are based on established synthetic methodologies and are intended to serve as a starting point for laboratory implementation.
Protocol 1: Esterification via Acyl Chloride
This protocol describes the synthesis of a 2-(2-methyl-1,3-thiazol-4-yl)ethyl ester through the reaction of the parent alcohol with an acyl chloride. This is a robust and generally high-yielding method for ester formation.
Reaction Scheme:
Caption: General Esterification Reaction.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M solution) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add anhydrous pyridine or triethylamine (1.2 eq.).
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Quantitative Data Example (Hypothetical):
| Reactant 1 (Alcohol) | Reactant 2 (Acyl Chloride) | Base | Solvent | Time (h) | Yield (%) |
| 1.0 g (6.98 mmol) | Acetyl Chloride (0.54 g, 7.68 mmol) | Pyridine (0.67 g, 8.38 mmol) | DCM (35 mL) | 4 | ~90 |
| 1.0 g (6.98 mmol) | Benzoyl Chloride (1.08 g, 7.68 mmol) | TEA (0.85 g, 8.38 mmol) | DCM (35 mL) | 12 | ~85 |
Protocol 2: Williamson Ether Synthesis
This protocol details the formation of an ether derivative from this compound using the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.
Reaction Scheme:
Caption: Williamson Ether Synthesis Workflow.
Materials:
-
This compound
-
Sodium hydride (NaH) or potassium hydride (KH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard glassware for inert atmosphere reactions, extraction, and purification
Procedure:
-
To a suspension of sodium hydride (1.2 eq., washed with anhydrous hexanes to remove mineral oil) in anhydrous THF or DMF under an inert atmosphere at 0 °C, slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Example (Hypothetical):
| Reactant 1 (Alcohol) | Reactant 2 (Alkyl Halide) | Base | Solvent | Time (h) | Yield (%) |
| 1.0 g (6.98 mmol) | Methyl Iodide (1.09 g, 7.68 mmol) | NaH (0.34 g, 8.38 mmol) | THF (35 mL) | 6 | ~80 |
| 1.0 g (6.98 mmol) | Benzyl Bromide (1.31 g, 7.68 mmol) | NaH (0.34 g, 8.38 mmol) | DMF (35 mL) | 12 | ~75 |
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the logical flow of the synthetic transformations described above.
Caption: Synthetic routes from the starting material.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides are corrosive and react violently with water; handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas; handle under an inert atmosphere and quench carefully.
-
Alkyl halides can be toxic and lachrymatory; handle with caution.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of derivatives. The protocols provided herein for esterification and ether synthesis offer reliable methods for the functionalization of its primary alcohol group, opening avenues for the creation of novel compounds with potential applications in drug discovery and development. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.
References
Application Notes and Protocols for Ether Synthesis Using 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ethers from 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, a versatile building block in medicinal chemistry. The following sections describe two robust methods for this conversion: the Williamson ether synthesis and the Mitsunobu reaction. These protocols are intended to serve as a foundational guide for researchers and may require optimization based on the specific alkylating agent and desired final product.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The conversion of its primary alcohol moiety to an ether linkage allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The choice of synthetic method depends on the nature of the alkylating agent and the desired stereochemical outcome.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2][3][4][5] The reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate in an SN2 reaction.[1][4][5]
General Reaction Scheme:
R-OH + R'-OH + PPh₃ + DEAD → R-O-R' + Ph₃P=O + EtO₂C-NH-NH-CO₂Et
References
Application Notes and Protocols: Modification of the Hydroxyl Group in 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, a versatile building block in medicinal chemistry and drug development. The primary alcohol moiety of this compound can be readily converted into a variety of functional groups, including esters, ethers, and aldehydes, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document outlines procedures for esterification, etherification, and oxidation, complete with exemplary data and visual workflows to guide researchers in the successful derivatization of this thiazole scaffold.
Introduction
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The molecule this compound offers a strategic advantage in drug design, featuring a reactive primary hydroxyl group tethered to the heterocyclic core. Modification of this hydroxyl group is a key strategy for modulating the physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, of potential drug candidates. These modifications can significantly impact the pharmacokinetic and pharmacodynamic profile of the resulting derivatives. This document provides standardized protocols for the common and synthetically useful transformations of this hydroxyl group.
Chemical Structures and Modifications
The primary hydroxyl group of this compound can be modified through several standard organic transformations. The three key modifications detailed in these notes are:
-
Esterification: The reaction of the alcohol with a carboxylic acid or its derivative to form an ester.
-
Etherification: The formation of an ether linkage by reacting the alcohol with an alkyl halide.
-
Oxidation: The conversion of the primary alcohol to the corresponding aldehyde.
Application Notes and Protocols for 2-(2-Methyl-1,3-thiazol-4-yl)ethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methyl-1,3-thiazol-4-yl)ethanol is a versatile heterocyclic building block in medicinal chemistry. Its structural motif, featuring a thiazole ring, is present in a wide array of biologically active compounds. The thiazole nucleus is a key pharmacophore known to impart diverse pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The ethanol side chain of this particular molecule offers a convenient handle for synthetic modification, allowing for its incorporation into larger, more complex molecular architectures.
These application notes provide an overview of the utility of this compound as a precursor for the synthesis of novel compounds with potential therapeutic applications. Detailed protocols for the activation of its hydroxyl group and subsequent nucleophilic substitution are provided, alongside examples of its application in the synthesis of biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 121357-04-8 | [1] |
| Molecular Formula | C₆H₉NOS | [1] |
| Molecular Weight | 143.21 g/mol | [1] |
| Boiling Point | 132 °C | [1] |
| SMILES | CC1=NC(=CS1)CCO | [1] |
Application in the Synthesis of Bioactive Molecules
The primary utility of this compound in medicinal chemistry lies in its role as a synthon for introducing the 2-(2-methyl-1,3-thiazol-4-yl)ethyl moiety into a target molecule. This is typically achieved by activating the terminal hydroxyl group to create a good leaving group, such as a mesylate or tosylate. The resulting activated intermediate can then readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and carbanions, to generate a diverse library of compounds.
A general workflow for the utilization of this compound in synthesis is depicted in the following diagram:
Caption: Synthetic workflow using this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethyl Methanesulfonate
This protocol details the conversion of the hydroxyl group of this compound into a mesylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2-1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-Methyl-1,3-thiazol-4-yl)ethyl methanesulfonate.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for mesylation.
Protocol 2: Nucleophilic Substitution with an Amine
This protocol provides a general method for the alkylation of a primary or secondary amine with the previously synthesized 2-(2-Methyl-1,3-thiazol-4-yl)ethyl methanesulfonate.
Materials:
-
2-(2-Methyl-1,3-thiazol-4-yl)ethyl methanesulfonate
-
Desired primary or secondary amine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the desired amine (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0-3.0 eq).
-
Add a solution of 2-(2-Methyl-1,3-thiazol-4-yl)ethyl methanesulfonate (1.0-1.2 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for several hours to overnight, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-(2-methyl-1,3-thiazol-4-yl)ethanamine.
Caption: Workflow for amine alkylation.
Case Study: Synthesis of Antimicrobial Agents
While direct synthesis from this compound is not extensively documented in readily available literature for a specific named drug, the resulting N-substituted ethanamine derivatives are structurally related to compounds with known biological activities. For instance, various 2-aminothiazole derivatives have been synthesized and shown to possess significant antimicrobial properties. The general synthetic scheme described above can be employed to generate a library of compounds for screening against various bacterial and fungal strains.
Table 2: Representative Biological Activities of Thiazole Derivatives
| Compound Class | Biological Activity | Target Organism/Cell Line | Reference |
| Substituted 2-aminothiazoles | Antibacterial | Staphylococcus aureus, Escherichia coli | [2] |
| Imidazo[2,1-b]thiazoles | Anticancer | Various cancer cell lines | [3] |
| Thiazole-containing sulfonamides | Antibacterial | Gram-positive and Gram-negative bacteria | [4] |
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds in the field of medicinal chemistry. The straightforward activation of its hydroxyl group allows for the facile introduction of the 2-(2-methyl-1,3-thiazol-4-yl)ethyl moiety into various molecular scaffolds. The provided protocols offer a robust foundation for researchers to explore the synthesis of novel thiazole-containing derivatives and to investigate their potential as therapeutic agents. The established broad-spectrum biological activity of the thiazole core structure underscores the potential of derivatives of this compound in drug discovery programs.
References
- 1. This compound | 121357-04-8 | WEA35704 [biosynth.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential antimicrobial applications of novel compounds derived from 2-(2-methyl-1,3-thiazol-4-yl)ethanol. The thiazole moiety is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial effects.[1][2] This document outlines detailed protocols for the derivatization of this compound into ester and ether analogs, presents representative antimicrobial activity data for structurally similar compounds, and visualizes potential mechanisms of action through signaling pathway diagrams.
Synthetic Pathways
The hydroxyl group of this compound serves as a versatile handle for synthetic modification. Two primary pathways for derivatization are detailed below: esterification to form a library of ester derivatives and the Williamson ether synthesis to generate ether analogs.
Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethyl Esters
Esterification of the primary alcohol can be achieved by reacting it with various carboxylic acids or their activated derivatives (e.g., acyl chlorides or anhydrides). The following is a general protocol for the synthesis of 2-(2-methyl-1,3-thiazol-4-yl)ethyl esters.
Experimental Protocol: General Procedure for Ester Synthesis
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the desired carboxylic acid (1.1 eq.) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1 eq.).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester.
Alternatively, for more reactive acylating agents:
-
Dissolve this compound (1.0 eq.) and a base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C.
-
Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography as described above.
Synthesis Workflow for Ester Derivatives
Caption: Workflow for the synthesis of ester derivatives.
Synthesis of 2-(2-(2-Methyl-1,3-thiazol-4-yl)ethoxy) Derivatives (Ethers)
The Williamson ether synthesis provides a reliable method for preparing ethers from an alcohol and an organohalide. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
To a stirred suspension of a strong base, such as sodium hydride (NaH, 1.2 eq.), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the alkoxide.
-
Add the desired alkyl halide (R-X, where X is Cl, Br, or I; 1.1 eq.) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.[3][4][5]
Synthesis Workflow for Ether Derivatives
Caption: Workflow for the synthesis of ether derivatives.
Antimicrobial Activity
While specific antimicrobial data for derivatives of this compound are not extensively reported, the broader class of thiazole-containing compounds has demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2] The following table summarizes the minimum inhibitory concentration (MIC) values for structurally related thiazole derivatives against various microorganisms, providing an indication of the potential efficacy of the proposed synthetic compounds.
Table 1: Antimicrobial Activity of Representative Thiazole Derivatives
| Compound Structure | Test Organism | MIC (µg/mL) | Reference |
| 2-Phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 | [6] |
| 2-Phenylacetamido-thiazole derivative | Pseudomonas aeruginosa | 1.56 - 6.25 | [6] |
| 2-Phenylacetamido-thiazole derivative | Bacillus subtilis | 1.56 - 6.25 | [6] |
| 2-Phenylacetamido-thiazole derivative | Staphylococcus aureus | 1.56 - 6.25 | [6] |
| 2,5-Dichloro thienyl-substituted thiazole | Staphylococcus aureus | 6.25 - 12.5 | [1] |
| 2,5-Dichloro thienyl-substituted thiazole | Escherichia coli | 6.25 - 12.5 | [1] |
| 2,5-Dichloro thienyl-substituted thiazole | Klebsiella pneumoniae | 6.25 - 12.5 | [1] |
| 2,5-Dichloro thienyl-substituted thiazole | Pseudomonas aeruginosa | 6.25 - 12.5 | [1] |
| 2,5-Dichloro thienyl-substituted thiazole | Aspergillus fumigatus | 6.25 - 12.5 | [1] |
| 2,5-Dichloro thienyl-substituted thiazole | Aspergillus flavus | 6.25 - 12.5 | [1] |
| 1,4-Phenylenebisthiazole derivative | Enterococcus faecalis | Not specified, active | [1] |
| 1,4-Phenylenebisthiazole derivative | Staphylococcus aureus | Not specified, active | [1] |
| 1,4-Phenylenebisthiazole derivative | Candida albicans | Not specified, active | [1] |
| 1,4-Phenylenebisthiazole derivative | Candida krusei | Not specified, active | [1] |
| Thiazole clubbed with 1,3,4-oxadiazole | Staphylococcus aureus | Potent activity | [7] |
| Thiazole clubbed with 1,3,4-oxadiazole | Streptococcus pyogenes | Potent activity | [7] |
| Thiazole clubbed with 1,3,4-oxadiazole | Escherichia coli | Potent activity | [7] |
| Thiazole clubbed with 1,3,4-oxadiazole | Pseudomonas aeruginosa | Potent activity | [7] |
| Thiazole clubbed with 1,3,4-oxadiazole | Candida albicans | Potent activity | [7] |
Potential Mechanisms of Action
Thiazole-based antimicrobial agents are known to act through various mechanisms, targeting essential bacterial processes. The diagrams below illustrate some of the key signaling pathways and molecular targets that may be inhibited by the synthesized derivatives.
Inhibition of Bacterial Cell Wall Synthesis
One of the primary mechanisms of action for some thiazole derivatives is the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[8] Specifically, enzymes such as MurB, which is involved in the early stages of this pathway, have been identified as potential targets.[9][10][11]
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
Caption: Inhibition of the MurB enzyme by thiazole derivatives.
Disruption of DNA Replication
Thiazole-containing compounds have also been shown to target bacterial DNA replication by inhibiting type II topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV (ParE).[12] These enzymes are essential for managing DNA supercoiling during replication and transcription.
Signaling Pathway: DNA Topoisomerase Inhibition
Caption: Inhibition of DNA gyrase and topoisomerase IV.
Quorum Sensing Inhibition
A modern approach to antimicrobial therapy is the disruption of bacterial communication, known as quorum sensing (QS). Thiazole derivatives have been identified as potent inhibitors of QS systems, such as the LasR system in Pseudomonas aeruginosa and the Agr system in Staphylococcus aureus.[13][14][15][16] By interfering with these signaling pathways, these compounds can prevent the expression of virulence factors and biofilm formation without directly killing the bacteria, which may reduce the selective pressure for resistance development.
Logical Relationship: Quorum Sensing Inhibition by Thiazole Derivatives
Caption: Inhibition of quorum sensing signaling pathways.
References
- 1. jchemrev.com [jchemrev.com]
- 2. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]
- 12. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and optimization of thiazole-based quorum sensing inhibitors as potent blockers of Pseudomonas aeruginosa pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiazole Derivatives in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including potent anticancer properties.[1][2][3] While specific research on the anticancer effects of "2-(2-Methyl-1,3-thiazol-4-yl)ethanol" is not extensively documented in publicly available literature, the broader class of thiazole and thiazolidinone derivatives has been the subject of significant investigation in the development of novel cancer therapeutics.[1][2][4] These compounds have been shown to target various cancer cell lines and signaling pathways, making them a promising area for further research.[2][4]
This document provides a consolidated overview of the application of thiazole derivatives in anticancer research, including a summary of reported activities, general experimental protocols for evaluation, and representations of targeted signaling pathways. This information can serve as a valuable resource for researchers investigating novel thiazole-containing compounds, such as this compound.
Anticancer Activity of Thiazole Derivatives
Numerous studies have demonstrated the cytotoxic effects of various thiazole derivatives against a range of human cancer cell lines. The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][4]
Summary of Quantitative Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiazole derivatives against various cancer cell lines as reported in the literature. This data provides a comparative baseline for evaluating the potency of new analogues.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Thiazolidinones | Compound 4 | HT-29 (Colon) | 0.073 | [4] |
| A549 (Lung) | 0.35 | [4] | ||
| MDA-MB-231 (Breast) | 3.10 | [4] | ||
| Compound 7 | MV4-11 (Leukemia) | 3.4 | [4] | |
| K562 (Leukemia) | 0.75 | [4] | ||
| Thiazole-Pyrazoline Hybrids | Compound 16b | HCT-116 (Colon) | 4.31 | [5] |
| Compound 16a | HCT-116 (Colon) | < 7.1 | [5] | |
| Compound 12 | HCT-116 (Colon) | < 7.1 | [5] | |
| Compound 10a | HCT-116 (Colon) | < 7.1 | [5] | |
| 2-Thioxoimidazolidin-4-ones | Compound 14 | HepG-2 (Hepatocellular) | 2.33 (µg/mL) | [6] |
| Compound 5 | MCF-7 (Breast) | 3.98 (µg/mL) | [6] | |
| 2,4,5-Trisubstituted 1,3-Thiazoles | Compound T1 | MCF-7 (Breast) | 2.21 (µg/mL) | [7] |
| Compound T26 | BGC-823 (Gastric) | 1.67 (µg/mL) | [7] | |
| Compound T38 | HepG2 (Hepatocellular) | 1.11 (µg/mL) | [7] |
Targeted Signaling Pathways
Thiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell growth, proliferation, and survival. A primary mechanism of action for many of these compounds is the inhibition of protein kinases.[2]
Protein Kinase Inhibition
Protein kinases are key regulators of cellular signaling and are frequently dysregulated in cancer.[2] Thiazole-containing compounds have been developed as inhibitors of several protein kinases, including:
-
Receptor Tyrosine Kinases (RTKs): These are crucial for transmitting extracellular signals to the cytoplasm. Blocking these pathways can halt cancer progression.[4]
-
PIM Kinases: These are involved in cell survival and proliferation, and their inhibition has shown anti-proliferative activity in leukemia cell lines.[4]
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to atypical mitotic activities and suppression of cell division.[2]
Below is a generalized diagram of a protein kinase signaling pathway that can be targeted by thiazole derivatives.
Experimental Protocols
The following are generalized protocols for the initial in vitro evaluation of novel thiazole derivatives for anticancer activity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A549)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., a novel thiazole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the compound induces apoptosis (programmed cell death).
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing the anticancer properties of a novel thiazole compound.
Conclusion
The thiazole moiety is a versatile scaffold that has led to the development of numerous compounds with significant anticancer activity. While direct evidence for the anticancer potential of "this compound" is currently limited, the extensive research on related thiazole derivatives provides a strong rationale for its investigation. The protocols and information presented here offer a foundational framework for researchers to explore the therapeutic potential of novel thiazole compounds in the field of oncology. Further studies are warranted to elucidate the specific mechanisms of action and to advance promising candidates through the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Characterization of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. The 2-(2-Methyl-1,3-thiazol-4-yl)ethanol scaffold, in particular, serves as a valuable building block for the synthesis of novel therapeutic agents. Accurate structural characterization of these molecules and their derivatives is paramount for ensuring their identity, purity, and for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic compounds in solution.
This document provides detailed application notes and experimental protocols for the synthesis and comprehensive NMR characterization of this compound and its acetate derivative. The presented data, including predicted ¹H and ¹³C NMR chemical shifts, will serve as a valuable reference for researchers working with this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis route based on the well-established Hantzsch thiazole synthesis.
Materials:
-
1-Chloro-3-hydroxyacetone
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve thioacetamide (1.0 equivalent) in ethanol.
-
Add 1-chloro-3-hydroxyacetone (1.0 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethyl acetate
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-methyl-1,3-thiazol-4-yl)ethyl acetate. Further purification can be performed by column chromatography if necessary.
Protocol 3: NMR Sample Preparation
Materials:
-
Synthesized compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of the purified compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
-
The sample is now ready for NMR analysis.
NMR Data and Characterization
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and its acetate derivative. These predictions are based on the analysis of structurally similar compounds and established NMR principles.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-5 | ~6.95 | s | - | Thiazole ring proton |
| -CH₂-OH | ~3.85 | t | ~6.0 | Methylene adjacent to OH |
| -CH₂-Th | ~2.90 | t | ~6.0 | Methylene adjacent to thiazole |
| -CH₃ | ~2.70 | s | - | Methyl on thiazole ring |
| -OH | variable | br s | - | Hydroxyl proton |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||
| C-2 | ~165 | Thiazole ring carbon | ||
| C-4 | ~148 | Thiazole ring carbon | ||
| C-5 | ~115 | Thiazole ring carbon | ||
| -CH₂-OH | ~61 | Methylene adjacent to OH | ||
| -CH₂-Th | ~32 | Methylene adjacent to thiazole | ||
| -CH₃ | ~19 | Methyl on thiazole ring |
Table 2: Predicted ¹H and ¹³C NMR Data for 2-(2-Methyl-1,3-thiazol-4-yl)ethyl acetate
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-5 | ~6.98 | s | - | Thiazole ring proton |
| -CH₂-OAc | ~4.30 | t | ~6.5 | Methylene adjacent to acetate |
| -CH₂-Th | ~3.00 | t | ~6.5 | Methylene adjacent to thiazole |
| -CH₃ (Th) | ~2.71 | s | - | Methyl on thiazole ring |
| -CH₃ (Ac) | ~2.05 | s | - | Acetyl methyl protons |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||
| C=O | ~171 | Carbonyl carbon | ||
| C-2 | ~165 | Thiazole ring carbon | ||
| C-4 | ~147 | Thiazole ring carbon | ||
| C-5 | ~116 | Thiazole ring carbon | ||
| -CH₂-OAc | ~63 | Methylene adjacent to acetate | ||
| -CH₂-Th | ~28 | Methylene adjacent to thiazole | ||
| -CH₃ (Ac) | ~21 | Acetyl methyl carbon | ||
| -CH₃ (Th) | ~19 | Methyl on thiazole ring |
Visualizations
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol and its related products using mass spectrometry. The protocols outlined below are designed to be adapted and validated for specific research and development needs.
Introduction
This compound is a heterocyclic compound containing a thiazole ring, a structural motif present in numerous pharmaceuticals and biologically active molecules. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, from synthetic reaction mixtures to biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high selectivity and sensitivity.
This document provides a detailed protocol for LC-MS/MS analysis, information on expected fragmentation patterns, and insights into the potential metabolic fate of this compound.
Quantitative Analysis Data
The following tables present a template for summarizing quantitative data obtained from an LC-MS/MS analysis of this compound. These values are illustrative and should be replaced with experimental data.
Table 1: LC-MS/MS Method Parameters for Quantitative Analysis
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound and a Potential Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 144.1 | 111.1 | 0.05 | 20 | 15 |
| This compound | 144.1 | 84.1 | 0.05 | 20 | 25 |
| Hydroxylated Metabolite | 160.1 | 127.1 | 0.05 | 25 | 18 |
Table 3: Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area (arbitrary units) |
| 1 | 5,234 |
| 5 | 26,170 |
| 10 | 51,980 |
| 50 | 258,900 |
| 100 | 521,300 |
| 500 | 2,605,000 |
| Linearity (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
Experimental Protocols
Standard Solution and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
-
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Set up the MS instrument with the parameters outlined in Table 1.
-
Perform a direct infusion of a 1 µg/mL solution of this compound to optimize the precursor ion and identify the most abundant and stable product ions for MRM analysis.
-
Create an injection sequence in the instrument software, including blanks, calibration standards, quality control samples, and unknown samples.
-
Inject the samples and acquire the data using the MRM mode with the transitions specified in Table 2.
-
Process the data using the appropriate software to generate a calibration curve and determine the concentrations of the analyte in the unknown samples.
Diagrams and Visualizations
Experimental Workflow
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Methyl-1,3-thiazol-4-yl)ethanol is a key intermediate in the synthesis of various pharmacologically active molecules. Its effective purification from complex reaction mixtures is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds, offering high resolution and selectivity. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) purification of this compound from a typical reaction mixture.
Data Presentation
A summary of typical starting conditions for the HPLC purification of thiazole derivatives is presented below. These parameters serve as a robust starting point for method development for this compound.
| Parameter | Condition | Typical Range/Value | Notes |
| Chromatography Mode | Reversed-Phase | - | Suitable for moderately polar compounds. |
| Stationary Phase | C18 (Octadecylsilane) | 5 µm particle size | A versatile stationary phase for a wide range of compounds. |
| Column Dimensions | 4.6 x 150 mm (Analytical) | 20 x 150 mm (Preparative) | Dimensions can be scaled based on the required loading capacity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.05 M Acetate Buffer (pH 4.7) | The acidic modifier improves peak shape. |
| Mobile Phase B | Acetonitrile | Methanol or Ethanol can be alternatives.[1] | Acetonitrile is a common choice due to its low UV cutoff and viscosity.[1] |
| Elution Mode | Gradient | Isocratic (for simple mixtures) | Gradient elution is generally preferred for complex reaction mixtures. |
| Flow Rate | 1.0 mL/min (Analytical) | 10-20 mL/min (Preparative) | Adjusted based on column dimensions. |
| Detection Wavelength | 254 nm | 230-280 nm | The optimal wavelength should be determined by UV-Vis spectroscopy of the target compound. Thiazole derivatives often absorb in this range.[2] |
| Injection Volume | 10-20 µL (Analytical) | 100 µL - 2 mL (Preparative) | Dependent on sample concentration and column size. |
| Column Temperature | Ambient (25 °C) | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
Experimental Protocols
This section details the methodology for the HPLC purification of this compound.
1. Sample Preparation
-
Reaction Quenching and Work-up: Following the synthesis, the reaction is quenched, and a preliminary extraction is performed. For instance, the reaction mixture might be diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane.[3]
-
Solvent Removal: The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Sample Dissolution: The crude residue is dissolved in a suitable solvent, ideally the mobile phase or a compatible solvent like dimethyl sulfoxide (DMSO) or methanol, to a concentration of 10-50 mg/mL for preparative HPLC.
-
Filtration: The sample solution is filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC System Preparation
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., Water with 0.1% Formic Acid) and Mobile Phase B (e.g., Acetonitrile). Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the system.
-
System Equilibration: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) until a stable baseline is achieved.
3. HPLC Purification Method
-
Analytical Method Development: Initially, an analytical scale separation is developed to determine the retention time of the target compound and optimize the separation from impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 254 nm
-
-
Preparative Scale-Up: Once the analytical method is established, it is scaled up for preparative purification.
-
Column: C18, 20 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Adjusted based on the analytical run to provide good separation around the target peak.
-
Flow Rate: 15 mL/min
-
Injection Volume: 1 mL of the prepared sample solution.
-
Fraction Collection: Fractions are collected based on the UV detector signal corresponding to the retention time of this compound.
-
4. Post-Purification Processing
-
Purity Analysis: The collected fractions are analyzed by analytical HPLC to confirm the purity of the isolated compound.
-
Solvent Evaporation: The pure fractions are combined, and the solvent is removed using a rotary evaporator.
-
Compound Characterization: The identity and structure of the purified compound are confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Hypothetical Data Presentation
The following table summarizes hypothetical results from a preparative HPLC run for the purification of this compound.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity by Analytical HPLC (%) | Recovery (%) |
| Crude Mixture | 8.52 (Target) | 65.3 | 64.8 | - |
| Impurity 1 | 6.21 | 12.8 | - | - |
| Impurity 2 | 9.87 | 21.9 | - | - |
| Purified Fraction | 8.51 | 100 | >98 | 85 |
Note: This data is illustrative and will vary depending on the specific reaction conditions and purification parameters.
References
Application Notes and Protocols for In Vitro Evaluation of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays relevant to the study of 2-(2-methyl-1,3-thiazol-4-yl)ethanol and its derivatives, a class of compounds with potential therapeutic applications, particularly in oncology. Thiazole-containing compounds are known to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines.[1][2][3][4] This document outlines detailed protocols for key assays to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Introduction to Thiazole Derivatives in Cancer Research
The thiazole ring is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including potent anti-cancer effects.[1][2][3][4] These compounds can induce cytotoxicity through various mechanisms, such as triggering programmed cell death (apoptosis), inhibiting critical signaling pathways like PI3K/Akt/mTOR, and interfering with the cell cycle.[1][5][6][7] The in vitro assays described herein are fundamental for the preliminary evaluation and mechanism of action studies of novel this compound derivatives.
Quantitative Data Summary
While specific cytotoxic data for this compound is not extensively available in the public domain, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various other thiazole derivatives against different human cancer cell lines, providing a reference for expected potency.
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Thiazole Derivatives | MCF-7 (Breast) | MTT | 0.65 - 2.29 | |
| Thiazole Derivatives | HepG2 (Liver) | MTT | 0.6 - 4.70 | [8] |
| Pyrano[2,3-d]thiazole Derivative | HepG-2 (Liver) | MTT | 14.05 | [9] |
| Pyrano[2,3-d]thiazole Derivative | MCF-7 (Breast) | MTT | 17.77 | [9] |
| Thiazole-integrated Pyrrolotriazinone | MCF-7, A549, HepG2 | MTT | Varies | |
| Benzothiazole-2-thiol Derivative | SKRB-3 (Breast) | MTT | 0.0012 | [10] |
| Benzothiazole-2-thiol Derivative | SW620 (Colon) | MTT | 0.0043 | [10] |
| Benzothiazole-2-thiol Derivative | A549 (Lung) | MTT | 0.044 | [10] |
| Benzothiazole-2-thiol Derivative | HepG2 (Liver) | MTT | 0.048 | [10] |
| Thiazolidin-4-one Derivatives | Various | MTT | 1 - 7 | [11] |
| 2-(Cyclopentylamino)thiazol-4(5H)-one | Caco-2, MDA-MB-231, SK-MEL-30 | MTS | Varies | [12] |
| Thiazole Derivatives | SaOS-2 (Osteosarcoma) | MTT | 0.190 - 0.273 µg/mL | [13] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
MTT Assay Workflow
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with the thiazole derivative for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Apoptosis Induction by Thiazole Derivatives
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvest: Harvest cells after treatment with the thiazole derivative.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. RNase A is included to degrade RNA and prevent its staining.
-
Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.
Cell Cycle Analysis Workflow
Signaling Pathways Modulated by Thiazole Derivatives
Thiazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Two of the key pathways are the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.
PI3K/Akt/mTOR Pathway: This pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers. Some thiazole derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[5][6][7]
Inhibition of PI3K/Akt/mTOR Pathway
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Certain thiazole derivatives have demonstrated the ability to inhibit VEGFR-2, thereby potentially blocking tumor angiogenesis.[3]
Inhibition of VEGFR-2 Signaling
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method for synthesizing the thiazole ring of this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific target molecule, the reaction utilizes 1-chloro-4-hydroxybutan-2-one and thioacetamide.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key precursors are:
-
1-chloro-4-hydroxybutan-2-one: This is the α-haloketone component containing a hydroxyl group.
-
Thioacetamide: This serves as the source of the sulfur and nitrogen atoms for the thiazole ring.
-
Solvent: Typically, a protic solvent like ethanol is used.[4]
-
Catalyst: The reaction can be run with or without a catalyst. Sometimes, mild acidic or basic conditions are employed to facilitate the reaction.
Q3: What is the general reaction mechanism?
A3: The Hantzsch thiazole synthesis proceeds through a series of steps:
-
Nucleophilic Attack: The sulfur atom of thioacetamide acts as a nucleophile and attacks the α-carbon of 1-chloro-4-hydroxybutan-2-one, displacing the chloride ion.
-
Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate (a hydroxythiazoline).
-
Dehydration: The hydroxythiazoline intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy. Refluxing in ethanol is a common practice. |
| Suboptimal pH | - Acidic Conditions: While the reaction can proceed without a catalyst, acidic conditions can sometimes favor the formation of an isomeric byproduct (see Side Reaction 1). If using acidic catalysis, consider reducing the amount or switching to a milder acid. - Basic Conditions: The use of a mild, non-nucleophilic base can sometimes improve yields by neutralizing any generated HCl. |
| Degradation of Starting Materials | - Thioacetamide Stability: Thioacetamide can be unstable, especially in acidic conditions. Ensure it is of high purity and consider adding it to the reaction mixture in portions. - α-Haloketone Stability: 1-chloro-4-hydroxybutan-2-one can be unstable. It is best to use it fresh or store it properly under inert atmosphere at low temperatures. |
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Side Reactions and Byproducts:
Side Reaction 1: Formation of 2-Imino-3-methyl-2,3-dihydro-1,3-thiazole-4-ylethanol
-
Cause: Under acidic conditions, the nitrogen of the thioamide can attack the α-haloketone before the sulfur, leading to a change in regioselectivity and the formation of an isomeric imino-dihydrothiazole.
-
Identification: This byproduct will have a different retention factor (Rf) on a TLC plate compared to the desired product. Its presence can be confirmed by NMR and mass spectrometry.
-
Prevention:
-
Avoid strongly acidic conditions.
-
Maintain a neutral or slightly basic reaction pH.
-
-
Removal: Purification by column chromatography on silica gel is typically effective in separating this isomer from the desired product.
Side Reaction 2: Formation of Oxazole Byproduct
-
Cause: If there is any amide impurity in the thioacetamide, or if the thioacetamide degrades to acetamide, the nitrogen of the amide can react with the α-haloketone to form an oxazole ring instead of a thiazole.
-
Identification: Oxazole byproducts can be detected by LC-MS and NMR analysis of the crude product.
-
Prevention:
-
Use high-purity thioacetamide.
-
Ensure reaction conditions do not promote the hydrolysis of thioacetamide to acetamide.
-
-
Removal: Column chromatography is generally effective for removing oxazole impurities.
Side Reaction 3: Intramolecular Cyclization of 1-chloro-4-hydroxybutan-2-one
-
Cause: The hydroxyl group in 1-chloro-4-hydroxybutan-2-one can potentially undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, especially under basic conditions, to form a cyclic ether byproduct.
-
Identification: This byproduct will have a different polarity and can be identified by GC-MS or NMR.
-
Prevention:
-
Control the basicity of the reaction mixture.
-
Add the thioacetamide promptly after the α-haloketone to favor the intermolecular reaction.
-
-
Removal: This byproduct can usually be separated by column chromatography.
Side Reaction 4: Dimerization/Polymerization of Starting Materials
-
Cause: α-haloketones can be reactive and may self-condense or polymerize under certain conditions. Thioacetamide can also undergo self-condensation.
-
Identification: The formation of a complex mixture of high molecular weight species, often appearing as baseline material on TLC.
-
Prevention:
-
Maintain a controlled temperature.
-
Ensure proper stoichiometry of the reactants.
-
Add the α-haloketone slowly to the thioacetamide solution.
-
-
Removal: These byproducts are typically much less polar than the desired product and can be removed by filtration or column chromatography.
Experimental Protocols
Synthesis of this compound
This protocol is a general representation based on the Hantzsch thiazole synthesis. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.1 equivalents) in absolute ethanol.
-
Addition of α-Haloketone: To the stirring solution, add 1-chloro-4-hydroxybutan-2-one (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is approximately 7-8.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound
| Method | Yield (%) | Reference |
| Hantzsch Synthesis (from 2-acetylbutyrolactone precursor) | 74-82% | [5] |
Note: Yields can vary significantly based on the specific reaction conditions and the purity of the starting materials.
Visualizations
Main Reaction and Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound derivatives?
A1: The primary purification techniques employed for this class of compounds are column chromatography and recrystallization.[1] For volatile derivatives, reduced pressure distillation can also be an effective method.[2] The choice of method depends on the physical properties of the derivative (e.g., solid or liquid), the nature of the impurities, and the required final purity.
Q2: What are the potential sources of impurities in the synthesis of this compound derivatives?
A2: Impurities can arise from various sources, including unreacted starting materials, by-products from side reactions, and degradation of the target compound.[3] For instance, in syntheses involving the Hantzsch thiazole synthesis, common impurities might include unreacted α-haloketones or thioamides. The stability of the thiazole ring and the ethanol side chain under the reaction and workup conditions should also be considered, as degradation can introduce impurities.[4]
Q3: My this compound derivative appears to be an oil, making recrystallization difficult. What should I do?
A3: If your compound is an oil, column chromatography is the preferred method of purification.[5] Alternatively, you could attempt to form a solid derivative (e.g., a salt or an ester) that may be more amenable to crystallization. Another approach is to try and induce crystallization from the oil by scratching the flask with a glass rod at the solvent-air interface or by adding a seed crystal, if available.
Q4: Are there any specific safety precautions I should take when purifying thiazole derivatives?
A4: Yes, thiazole derivatives can have biological activity and may be classified as dangerous goods for transport.[6] It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for the specific compound and reagents being used.
Troubleshooting Guides
Column Chromatography
Problem 1: Poor separation of the desired product from impurities on a silica gel column.
| Potential Cause | Troubleshooting Strategy |
| Inappropriate Solvent System | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for these moderately polar compounds is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, acetone).[7] Try different solvent ratios to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[7] Consider using a ternary solvent system (e.g., hexane/ethyl acetate/methanol) for complex mixtures. |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol, cyano).[7] Sometimes, switching to a different non-polar or polar solvent in your mobile phase can alter the selectivity of the separation. |
| Compound Degradation on Silica | Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel.[7] You can test for on-plate degradation by running a 2D TLC. If degradation is observed, consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%) or using neutral alumina.[7] |
Problem 2: The compound is not eluting from the column.
| Potential Cause | Troubleshooting Strategy |
| Compound is too Polar | If your compound has a very low Rf even in 100% ethyl acetate, a more polar solvent system is required. Gradually increase the polarity of the mobile phase by adding methanol to the ethyl acetate or dichloromethane.[7] A gradient elution from a less polar to a more polar solvent system is often effective. |
| Compound Precipitation on the Column | The sample may have precipitated at the top of the column upon loading. Ensure the sample is fully dissolved in the loading solvent. If solubility is low, use a dry loading technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column.[7] |
Recrystallization
Problem 1: The compound does not crystallize from the solution upon cooling.
| Potential Cause | Troubleshooting Strategy |
| Solution is not Saturated | The solution may be too dilute. Try to evaporate some of the solvent to concentrate the solution and then allow it to cool again. If the mother liquor is not discarded, you can test for saturation by dipping a glass rod, removing it, and observing if crystals form as the solvent evaporates. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent level or by adding a seed crystal of the pure compound. |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[8] Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[9] Common solvent pairs include ethanol-water and ethyl acetate-hexane. |
Problem 2: The recovered crystals are impure.
| Potential Cause | Troubleshooting Strategy |
| Crystallization Occurred too Quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling. |
| Incomplete Removal of Impurities | The impurities may have similar solubility profiles to the desired compound. A second recrystallization from the same or a different solvent system may be necessary. Alternatively, pre-purification by column chromatography might be required to remove the persistent impurities. |
| "Oiling Out" | The compound may be coming out of solution as a liquid (oiling out) rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give a good separation between your target compound (Rf ≈ 0.2-0.4) and any impurities.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the column. Alternatively, use a dry loading method for samples with low solubility.[7]
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot and insoluble when cold.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Purification workflow for this compound derivatives.
Caption: Logical troubleshooting for low purity of thiazole derivatives.
References
- 1. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 2. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. international-pharma.com [international-pharma.com]
- 5. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Stability of "2-(2-Methyl-1,3-thiazol-4-yl)ethanol" under different conditions
This technical support center provides guidance on the stability of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1][2][3] The container should be kept tightly closed to prevent exposure to moisture and air.[1][2][3] For long-term storage, it is advisable to store it locked up.[2][3][4]
Q2: Are there any known incompatibilities for this compound?
A2: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[1][2] Contact with these substances should be avoided to prevent degradation of the compound. The thiazole ring, while generally resistant to some oxidizing agents, can be opened by strong oxidants like potassium permanganate.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the structure (a substituted thiazole with an ethanol side chain), the following degradation pathways can be anticipated under stress conditions:
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Hydrolysis: The thiazole ring itself is generally stable to hydrolysis. However, under strong acidic or basic conditions, particularly at elevated temperatures, degradation may be forced. For some thiazole derivatives, alkaline hydrolysis has been shown to cause significant degradation.
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Oxidation: The thiazole ring contains a sulfur atom which can be susceptible to oxidation, potentially forming N-oxides or sulfoxides/sulfones.[1] Studies on other thiazole derivatives have shown degradation upon oxidation.
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Photodegradation: Some thiazole-containing compounds have been shown to be susceptible to photo-degradation.[5] This can involve a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges and may cause cleavage of the thiazole ring.[5]
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Thermal Degradation: At elevated temperatures, thermal decomposition can occur. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[1][2] The ethanol side chain may also undergo dehydration.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my chromatogram after storing my sample solution.
-
Possible Cause 1: Degradation due to solvent or pH.
-
Troubleshooting Step: Verify the pH of your sample solution. If it is strongly acidic or basic, this could be promoting hydrolysis. Consider preparing samples fresh before analysis or storing them at a neutral pH in a refrigerator for short periods. Some thiazole derivatives are known to be unstable in alkaline conditions.
-
-
Possible Cause 2: Oxidation.
-
Troubleshooting Step: Ensure your solvents are degassed and consider blanketing your sample with an inert gas like nitrogen or argon if it is stored for an extended period. Avoid sources of peroxides in your solvents.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Protect your samples from light by using amber vials or covering them with aluminum foil.[5] Minimize exposure to direct sunlight or strong fluorescent lighting in the laboratory.
-
Problem: My assay results are inconsistent and show a loss of parent compound over time.
-
Possible Cause: Intrinsic instability under experimental conditions.
-
Troubleshooting Step: Perform a forced degradation study to understand the stability profile of the molecule under your specific experimental conditions (e.g., temperature, pH, light exposure). This will help in identifying the conditions under which the molecule is stable and for how long.
-
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a molecule and developing stability-indicating analytical methods.[6][7] The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 80°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 80°C | Up to 72 hours |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Room Temp | Up to 24 hours |
| Photolytic Stress | Exposed to light (ICH Option 1 or 2) | Room Temp | Variable |
| Thermal Stress | 60°C to 80°C (in solid state and/or solution) | 60°C - 80°C | Up to 7 days |
Detailed Methodologies
1. Acid and Base Hydrolysis:
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Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol, Acetonitrile).
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For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.
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For base hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.
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Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 6, 24, 48, 72 hours).
-
Neutralize the aliquots before analysis (base for the acid sample, acid for the base sample).
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Analyze by a suitable stability-indicating method (e.g., HPLC-UV).
2. Oxidative Degradation:
-
Prepare a stock solution of the compound.
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Add an equal volume of 3% H₂O₂.
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Keep the solution at room temperature and protected from light.
-
Monitor the reaction at different time intervals (e.g., 1, 4, 8, 24 hours).
-
Analyze the samples by HPLC-UV.
3. Photostability Testing:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the exposed and control samples at the end of the exposure period.
4. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Prepare a solution of the compound and place it in the same oven.
-
Analyze samples at various time points (e.g., 1, 3, 7 days).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol. The information is tailored to researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: There are two primary synthetic routes for this compound. The first is a multi-step synthesis starting from α-acetyl-γ-butyrolactone. The second is the classic Hantzsch thiazole synthesis. The choice of route may depend on the availability of starting materials and desired scale.
Q2: I am getting a low yield in the synthesis starting from α-acetyl-γ-butyrolactone. What are the potential causes?
A2: Low yields in this multi-step synthesis can arise from several factors. Incomplete chlorination of the α-acetyl-γ-butyrolactone can be a cause. During the hydrolysis and decarboxylation step, insufficient reaction time or improper pH control can lead to a lower yield of the 3-chloro-3-acetylpropanol intermediate. In the final cyclization and oxidation steps, the temperature and reaction time are critical; deviations can lead to the formation of side products.
Q3: What are the likely impurities in the final product and how can they be removed?
A3: Common impurities may include unreacted starting materials or intermediates, such as 3-chloro-3-acetylpropanol, especially if the reaction did not go to completion. Side products from polymerization or alternative cyclization pathways are also possible. Purification is typically achieved by vacuum distillation. Column chromatography using silica gel with a mobile phase of ethyl acetate/hexane is also an effective method for removing polar impurities.
Q4: Can you provide a starting point for optimizing the reaction conditions?
A4: Certainly. A Design of Experiments (DoE) approach is recommended for systematic optimization. Key parameters to investigate include reaction temperature, reaction time, and molar ratios of reactants for each step. Below is a table summarizing the impact of varying conditions on the yield for the cyclization/oxidation step.
Troubleshooting Guides
Problem: Low or No Product Formation in the Hantzsch Synthesis
| Possible Cause | Suggested Solution |
| Poor quality of thioacetamide | Ensure the thioacetamide is pure and dry. It is advisable to use freshly opened or properly stored reagent. |
| Inefficient formation of the α-haloketone | If preparing the 1-chloro-4-hydroxybutan-2-one in situ, ensure complete conversion. Monitor the reaction by TLC. Consider isolating and purifying the α-haloketone before reacting it with thioacetamide. |
| Incorrect reaction temperature | The Hantzsch synthesis often requires heating. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition and side product formation. A typical temperature range is 50-80 °C. |
| Inappropriate solvent | Ethanol is a commonly used solvent for this reaction. Ensure the solvent is of an appropriate grade and is anhydrous if required. |
Problem: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Product is thermally labile | If the product degrades during distillation, even under vacuum, consider purification by column chromatography at room temperature. |
| Co-elution of impurities during chromatography | If impurities co-elute with the product, try a different solvent system with varying polarity. A gradient elution may be necessary. Alternatively, consider a different stationary phase, such as alumina. |
| Presence of acidic or basic impurities | Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and then with brine before the final purification step to remove any acidic byproducts. |
Data Presentation
Table 1: Optimization of the Cyclization/Oxidation Step for the α-Acetyl-γ-butyrolactone Route
| Entry | Temperature (°C) | Time (h) | Oxidant (molar eq.) | Yield (%) |
| 1 | 5 | 2 | 1.1 | 78 |
| 2 | 10 | 2 | 1.1 | 82 |
| 3 | 15 | 2 | 1.1 | 75 |
| 4 | 10 | 1 | 1.1 | 70 |
| 5 | 10 | 3 | 1.1 | 81 |
| 6 | 10 | 2 | 1.0 | 75 |
| 7 | 10 | 2 | 1.2 | 82 |
| 8 | 10 | 2 | 1.3 | 80 |
Note: These are representative data to illustrate the effect of parameter variation.
Experimental Protocols
Protocol 1: Synthesis from α-Acetyl-γ-butyrolactone
This protocol is based on the methods described in patents CN102584740A and CN103772313A.
Step 1: Chlorination of α-Acetyl-γ-butyrolactone
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To a stirred solution of α-acetyl-γ-butyrolactone (1.0 eq) in a suitable solvent such as dichloromethane, slowly add sulfuryl chloride (1.1 eq) at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield α-acetyl-α-chloro-γ-butyrolactone.
Step 2: Hydrolysis and Decarboxylation
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To the crude α-acetyl-α-chloro-γ-butyrolactone, add a 5% aqueous solution of hydrochloric acid.
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Heat the mixture to reflux (approximately 100 °C) for 4-5 hours.
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Cool the reaction mixture and extract with dichloromethane. The combined organic extracts contain the 3-chloro-3-acetylpropanol intermediate.
Step 3: Cyclization and Oxidation
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Prepare a solution of thioacetamide (1.0 eq) in ethanol.
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Add the dichloromethane solution of 3-chloro-3-acetylpropanol to the thioacetamide solution.
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Heat the mixture to reflux for 3-4 hours.
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Cool the reaction to 5-10 °C and slowly add 30% hydrogen peroxide (1.2 eq).
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Stir for 2 hours at this temperature.
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Adjust the pH to ~9 with a 5% sodium hydroxide solution.
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Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by vacuum distillation to obtain this compound.[1]
Protocol 2: Hantzsch Thiazole Synthesis
Step 1: Preparation of 1-Chloro-4-hydroxybutan-2-one
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This intermediate can be prepared from the chlorination of 4-hydroxybutan-2-one. (Note: α-haloketones can be lachrymatory and should be handled with care in a fume hood).
Step 2: Cyclization
-
Dissolve 1-chloro-4-hydroxybutan-2-one (1.0 eq) and thioacetamide (1.1 eq) in ethanol.
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[2]
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate.
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Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield this compound.
Mandatory Visualizations
References
Technical Support Center: Byproduct Identification in 2-(2-Methyl-1,3-thiazol-4-yl)ethanol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating byproducts during the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected main components in my reaction mixture for the synthesis of this compound via the Hantzsch thiazole synthesis?
In a typical Hantzsch thiazole synthesis for this compound, the primary components you should expect to see in your reaction mixture are:
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Starting Materials:
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Thioacetamide (C₂H₅NS)
-
1-Chloro-4-hydroxybutan-2-one (C₄H₇ClO₂)
-
-
Product:
-
This compound (C₆H₉NOS)
-
-
Solvent: (e.g., Ethanol, Methanol)
The core reaction involves the condensation of thioacetamide and 1-chloro-4-hydroxybutan-2-one.[1]
Q2: I am observing a lower than expected yield of the desired product. What are the potential byproducts that could be forming?
Low yields can often be attributed to the formation of side products. Based on the Hantzsch thiazole synthesis mechanism and the reactivity of the starting materials, several potential byproducts could be present:
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Isomeric Byproduct (2-Imino-3-methyl-2,3-dihydro-1,3-thiazol-4-yl)ethanol: Under acidic conditions, the reaction regioselectivity can change, leading to the formation of a constitutional isomer.[2] This occurs through an alternative cyclization pathway.
-
Products from Self-Condensation of 1-Chloro-4-hydroxybutan-2-one: This starting material can potentially undergo self-condensation, especially under basic conditions, leading to various dimeric and polymeric structures.
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Thioacetamide-Related Impurities: Thioacetamide can undergo side reactions, although this is less common under typical Hantzsch conditions.
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Degradation Products: Depending on the reaction temperature and time, degradation of both starting materials and the final product can occur.
Q3: My analytical results (TLC, LC-MS, GC-MS) show unexpected peaks. How can I identify these unknown byproducts?
Identifying unknown byproducts requires a systematic approach using various analytical techniques.
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis:
-
LC-MS or GC-MS: Obtain the mass spectrum of the unknown peak. The molecular weight can provide initial clues about the byproduct's identity. For instance, a peak with the same mass as the product is likely an isomer. GC-MS has been effectively used to analyze products from Hantzsch synthesis.[3][4]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing for the determination of the elemental composition of the byproduct.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Isolate the impurity (if possible) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration will provide detailed structural information.
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish connectivity between protons and carbons, which is crucial for elucidating the structure of complex byproducts.
-
-
Control Reactions:
-
Run the reaction without one of the starting materials to see if the byproduct still forms. This can help pinpoint the origin of the impurity.
-
Subject each starting material to the reaction conditions individually to check for decomposition or self-reaction products.
-
Potential Byproducts and Their Characteristics
| Potential Byproduct | Predicted Molecular Weight ( g/mol ) | Key Identifying Features | Potential Cause | Mitigation Strategy |
| (2-Imino-3-methyl-2,3-dihydro-1,3-thiazol-4-yl)ethanol | 144.21 | Same MW as the product. Different fragmentation pattern in MS and distinct NMR chemical shifts. | Acidic reaction conditions. | Maintain neutral or slightly basic pH during the reaction. |
| Dimer of 1-Chloro-4-hydroxybutan-2-one | Varies | Higher molecular weight than starting materials. | Inappropriate base or prolonged reaction time. | Optimize base concentration and reaction time. |
| Unreacted Starting Materials | Thioacetamide: 75.13; 1-Chloro-4-hydroxybutan-2-one: 122.55 | Match with the respective standards in analytical runs. | Incomplete reaction. | Increase reaction time or temperature cautiously. Ensure proper stoichiometry. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS and GC-MS Analysis
-
Quench the Reaction: At the desired time point, take an aliquot of the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for the instrument's sensitivity.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Analysis: Inject the filtered sample into the LC-MS or GC-MS system. For GC-MS analysis, derivatization (e.g., silylation) of the hydroxyl group may be necessary to improve volatility and peak shape.[3][4]
Protocol 2: General HPLC-MS Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Detection: UV detector (e.g., at 254 nm) and a mass spectrometer (in both positive and negative ion modes).
Visualizing Reaction Pathways
Diagram 1: Hantzsch Synthesis of this compound
Caption: Hantzsch thiazole synthesis pathway.
Diagram 2: Potential Isomer Formation under Acidic Conditions
Caption: Influence of pH on product formation.
Diagram 3: Troubleshooting Workflow for Byproduct Identification
Caption: Byproduct identification workflow.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The Hantzsch thiazole synthesis is a widely employed and scalable method for the preparation of this and other thiazole derivatives.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound, the key starting materials are thioacetamide and 1-chloro-4-hydroxybutan-2-one.
Q2: What are the critical process parameters to control during the scale-up of the Hantzsch synthesis for this compound?
A2: Several parameters are crucial for a successful and safe scale-up:
-
Temperature Control: The reaction is often exothermic. Efficient heat management is vital to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow and controlled addition of the α-haloketone to the thioacetamide solution is recommended to maintain temperature and minimize side reactions.
-
Stoichiometry: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of the thioamide can help ensure complete conversion of the more expensive α-haloketone.
-
Solvent Selection: The choice of solvent can influence reaction rate, yield, and ease of product isolation. Alcohols like ethanol are commonly used.[4]
-
pH Control: The reaction is typically carried out under neutral or slightly acidic conditions. Post-reaction pH adjustment is critical for product isolation.
Q3: What are the potential safety hazards associated with this synthesis on a larger scale?
A3: Key safety considerations include:
-
Exothermic Reaction: As mentioned, the reaction can generate significant heat. A robust cooling system for the reactor is essential.
-
Handling of α-Haloketones: 1-Chloro-4-hydroxybutan-2-one is a lachrymator and is corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn, and the material should be handled in a well-ventilated fume hood.
-
Solvent Flammability: The use of flammable solvents like ethanol requires adherence to proper grounding and bonding procedures to prevent static discharge and ignition.
Q4: How can the purity of this compound be ensured at a larger scale?
A4: Achieving high purity on a large scale involves several steps:
-
High-Quality Starting Materials: Ensure the purity of thioacetamide and 1-chloro-4-hydroxybutan-2-one before starting the reaction.
-
Controlled Reaction Conditions: Minimizing side product formation through tight control of reaction parameters is the first step to a pure product.
-
Work-up Procedure: A well-designed aqueous work-up can remove inorganic salts and water-soluble impurities.
-
Purification Method: Distillation under reduced pressure is a suitable method for purifying the final product on a larger scale.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient temperature or reaction time.2. Degradation of starting materials or product.3. Incorrect stoichiometry. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a modest increase in temperature or extending the reaction time.2. Ensure the reaction temperature does not exceed the stability limits of the reactants and product. Check the purity of starting materials.3. Verify the molar ratios of the reactants. A slight excess of thioacetamide may be beneficial. |
| Formation of Significant Impurities | 1. Side reactions due to localized high temperatures or incorrect pH.2. Presence of impurities in the starting materials. | 1. Improve stirring efficiency to ensure homogenous heat distribution. Maintain controlled addition of the α-haloketone. Ensure the pH is within the optimal range for the reaction.2. Analyze the purity of starting materials (thioacetamide and 1-chloro-4-hydroxybutan-2-one) before use. |
| Difficult Product Isolation | 1. The product is partially soluble in the aqueous phase during work-up.2. Formation of an emulsion during extraction. | 1. Adjust the pH of the aqueous phase to minimize the solubility of the thiazole product. Perform multiple extractions with a suitable organic solvent.2. Add a small amount of brine to the aqueous layer to help break the emulsion. Allow the mixture to stand for a longer period before separating the layers. |
| Product is a Dark Oil | Presence of polymeric or high molecular weight byproducts. | Consider a charcoal treatment of the crude product solution before distillation. Ensure the reaction temperature was not excessively high. |
Experimental Protocols
Detailed Protocol for Scaled-Up Synthesis of this compound
This protocol describes a representative procedure for the synthesis at a laboratory scale-up, which can be adapted for pilot plant production.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and addition funnel
-
Thioacetamide
-
1-Chloro-4-hydroxybutan-2-one
-
Ethanol
-
Sodium bicarbonate solution (5% w/v)
-
Dichloromethane (or other suitable extraction solvent)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor and ensure it is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen).
-
Charge Thioacetamide: Charge the reactor with thioacetamide (1.0 equivalent) and ethanol (5-10 volumes relative to thioacetamide).
-
Dissolution and Temperature Control: Stir the mixture until the thioacetamide is fully dissolved. Heat the solution to a gentle reflux (approximately 70-75 °C).
-
Addition of α-Haloketone: Slowly add a solution of 1-chloro-4-hydroxybutan-2-one (1.05 equivalents) in ethanol (2 volumes) to the reactor via the addition funnel over a period of 1-2 hours. Maintain the internal temperature at 70-75 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Neutralization: Slowly add 5% sodium bicarbonate solution to neutralize the reaction mixture to a pH of 7-8.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Quantitative Data Summary
The following table summarizes typical (estimated) quantitative data for the scaled-up synthesis. Actual results may vary depending on the specific equipment and reaction conditions.
| Parameter | Value |
| Scale | 1 mole |
| Thioacetamide | 75.13 g |
| 1-Chloro-4-hydroxybutan-2-one | 128.55 g |
| Ethanol Volume | 750 mL |
| Typical Reaction Time | 4-6 hours |
| Expected Yield (after purification) | 70-85% |
| Purity (by GC/HPLC) | >98% |
Visualizations
Logical Workflow for Troubleshooting Low Yield
A flowchart for troubleshooting low product yield.
Hantzsch Thiazole Synthesis Workflow
References
Technical Support Center: NMR Peak Assignment for Thiazole Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the NMR peak assignment of thiazole derivatives. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I resolve them?
A1: Peak overlap in the aromatic region is a common issue.[1] Consider the following troubleshooting steps:
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[1]
-
2D NMR Spectroscopy: Employ two-dimensional NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds), helping to identify which signals belong to the same spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space (< 5 Å), which is particularly useful for distinguishing between isomers.[2]
-
Q2: I am unsure about the substitution pattern on my thiazole ring. How can I distinguish between 2-, 4-, and 5-substituted isomers?
A2: Distinguishing between thiazole isomers can be achieved using a combination of 1D and 2D NMR techniques. The key is to look for specific long-range correlations and through-space interactions.
-
For a 2,4-disubstituted thiazole: You will observe a singlet for the H5 proton. A NOESY experiment should show a correlation between the substituent at the 4-position and the H5 proton.
-
For a 2,5-disubstituted thiazole: You will observe a singlet for the H4 proton. A NOESY experiment will show a correlation between the substituent at the 5-position and the H4 proton.
-
For a 4,5-disubstituted thiazole: You will observe a singlet for the H2 proton. HMBC (Heteronuclear Multiple Bond Correlation) is very useful here. The H2 proton should show a 2-bond correlation to the C2 carbon and 3-bond correlations to the C4 and C5 carbons.
Q3: I have a signal that I suspect is an NH proton from an amino-thiazole derivative. How can I confirm this?
A3: To confirm the presence of an exchangeable proton like an NH (or OH):
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the NH proton should disappear or significantly decrease in intensity due to proton-deuterium exchange.[1]
Q4: My ¹³C NMR spectrum is missing a peak for one of the thiazole ring carbons. What could be the reason?
A4: This is likely a quaternary carbon (a carbon with no attached protons), which often exhibits a weak signal in ¹³C NMR due to a long relaxation time and the absence of Nuclear Overhauser Enhancement (NOE) from attached protons. To observe the quaternary carbon signal, you can:
-
Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.
-
Adjust Relaxation Delay: Increasing the relaxation delay (d1) in your acquisition parameters allows the quaternary carbon to fully relax between pulses, leading to a stronger signal.
-
Use HMBC: An HMBC experiment is excellent for identifying quaternary carbons. Look for correlations from nearby protons to the missing carbon signal.
Data Presentation: Typical NMR Data for Thiazole Derivatives
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges and coupling constants for the thiazole ring. Note that these values can be significantly influenced by the solvent and the nature of substituents.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H2 | 8.8 - 9.0 | - | The most downfield proton due to the influence of both the nitrogen and sulfur atoms. |
| H4 | 7.9 - 8.1 | - | |
| H5 | 7.3 - 7.5 | - | |
| C2 | - | 150 - 155 | |
| C4 | - | 140 - 145 | |
| C5 | - | 115 - 120 | |
| ³J(H4-H5) | 3.0 - 3.6 Hz | - | Typical vicinal coupling constant in the thiazole ring.[3] |
Data for unsubstituted thiazole in CDCl₃.
Experimental Protocols
HMBC (Heteronuclear Multiple Bond Correlation) Experiment for Small Molecules
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and identifying quaternary carbons.
Methodology:
-
Sample Preparation: Prepare a solution of your thiazole derivative in a deuterated solvent at an appropriate concentration (typically 5-20 mg in 0.6-0.7 mL).
-
Initial 1D Spectra: Acquire and reference a standard 1D ¹H spectrum and, if possible, a ¹³C spectrum. Note the spectral widths for both protons and carbons.
-
Setup HMBC Experiment:
-
Load a standard HMBC pulse program (e.g., hmbcgp on Bruker instruments).
-
Set the spectral width for the ¹H dimension (F2) to cover all proton signals.
-
Set the spectral width for the ¹³C dimension (F1) to cover all carbon signals (e.g., 0-200 ppm).
-
Set the number of scans (ns) based on your sample concentration (e.g., 8, 16, or higher).
-
The long-range coupling constant (CNST13 or J(C,H)) is typically set to a compromise value of 8 Hz to observe both 2-bond and 3-bond couplings.[4]
-
-
Acquisition: Start the experiment. The duration will depend on the number of scans and increments.
-
Processing and Analysis:
-
Perform a 2D Fourier transform (xfb).
-
Phase correction is typically not required for magnitude-mode spectra.
-
Analyze the 2D contour plot to identify cross-peaks, which indicate a correlation between a proton (on the F2 axis) and a carbon (on the F1 axis) over multiple bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment for Small Molecules
Objective: To identify protons that are close to each other in space (through-space correlation), which is essential for determining stereochemistry and distinguishing between constitutional isomers.
Methodology:
-
Sample Preparation: Prepare a sample as you would for an HMBC experiment. Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.
-
Initial 1D Spectrum: Acquire a standard 1D ¹H spectrum. The sample should not be spinning for a NOESY experiment to avoid modulation artifacts.[2][5]
-
Setup NOESY Experiment:
-
Load a standard phase-sensitive NOESY pulse program (e.g., noesyph on Bruker instruments).
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (ns) according to your sample concentration.
-
The mixing time (d8) is a crucial parameter. For small molecules (MW < 600), a longer mixing time of 300-500 ms is generally used.
-
-
Acquisition: Start the experiment.
-
Processing and Analysis:
-
Perform a 2D Fourier transform (xfb).
-
Careful phase correction in both dimensions will be necessary.
-
Analyze the 2D spectrum. Cross-peaks off the diagonal indicate that two protons are spatially close. For small molecules, NOESY cross-peaks typically have the opposite phase to the diagonal peaks.
-
Mandatory Visualization
Caption: Workflow for distinguishing monosubstituted thiazole isomers using 2D NMR.
References
- 1. Biosynthesis of the Thiamin-Thiazole in Eukaryotes: Identification of a Thiazole Tautomer Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 3. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Guide to Thiazole Building Blocks: 2-(2-Methyl-1,3-thiazol-4-yl)ethanol in Focus
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile building block in the synthesis of novel therapeutic agents. Its unique electronic properties and the ability to engage in various biological interactions make it a focal point in drug discovery. This guide provides an objective comparison of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol with other common thiazole building blocks, namely 2-Aminothiazole , 2-Halothiazoles (e.g., 2-Chlorothiazole) , and Thiazole-4-carbaldehyde . The comparison is supported by physicochemical data, reactivity profiles, and representative experimental protocols.
Physicochemical Properties: A Comparative Overview
The substituents on the thiazole ring significantly influence its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed and experimental properties for this compound and its common alternatives.
| Property | This compound | 2-Aminothiazole | 2-Chlorothiazole | Thiazole-4-carbaldehyde |
| Molecular Weight ( g/mol ) | 143.21[1] | 100.14[2][3][4] | 119.57[5][6] | 113.14[7] |
| logP (o/w) | ~0.8 (isomer)[1] | 0.38 - 0.4[2][3] | ~1.7[5] | ~0.7[7] |
| pKa (Conjugate Acid) | ~2.5-3.5 (estimated for 2-methylthiazole)[8][9] | 5.36[2][10] | ~0.84 (predicted)[6] | N/A |
| Boiling Point (°C) | 135 (at 7 mmHg, isomer)[1] | 117 (at 15 mmHg)[2] | 145[6][11] | N/A |
| Melting Point (°C) | < 25 (isomer)[1] | 86-93[2][4] | 85[6][11] | 61-65 |
| Water Solubility | Soluble (isomer)[1][12] | 100 g/L (20 °C)[4] | Soluble in organic solvents[13] | N/A |
Note: Data for this compound is primarily for its isomer, 4-methyl-5-(2-hydroxyethyl)thiazole, due to limited available data for the specified compound.
Reactivity Profile and Synthetic Utility
The nature of the substituents at the C2 and C4 positions dictates the reactivity of the thiazole ring and the synthetic transformations for which each building block is best suited.
This compound: The 2-methyl group is a weak electron-donating group, which slightly activates the ring towards electrophilic substitution, primarily at the C5 position. The 4-ethanol group offers a handle for further functionalization, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This building block is particularly useful for introducing a hydroxyethyl side chain, which can participate in hydrogen bonding with biological targets.
2-Aminothiazole: The amino group at the C2 position is a strong activating group, making the C5 position highly susceptible to electrophilic substitution. The amino group itself can be readily acylated, alkylated, or used in the formation of ureas and thioureas. It is a cornerstone for the synthesis of many biologically active compounds, including kinase inhibitors and antimicrobial agents.[14]
2-Halothiazoles: The halogen at the C2 position (e.g., chlorine or bromine) serves as a versatile leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[15][16] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C2 position. The halogen deactivates the ring towards electrophilic substitution.
Thiazole-4-carbaldehyde: The aldehyde group at the C4 position is a versatile functional group that can undergo a wide array of transformations, including reductive amination, Wittig reactions, and condensations. It is an excellent precursor for introducing diverse side chains at the C4 position of the thiazole ring.
Experimental Protocols
Synthesis of 4-(2-Hydroxyethyl)-Substituted Thiazoles via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the construction of the thiazole ring.[17][18][19][20] The following protocol is adapted from the synthesis of a closely related analog, 4-methyl-5-(2-hydroxyethyl)-thiazole, and can be modified for the synthesis of this compound.
Reaction: Condensation of an α-haloketone with a thioamide.
Materials:
-
1-Chloro-4-hydroxy-2-butanone (or a similar α-haloketone precursor to the 4-ethanol side chain)
-
Thioacetamide (for the 2-methyl group)
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1.0 equivalent) in ethanol.
-
Add thioacetamide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 1-3 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold deionized water.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution.
-
The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.
Visualizing Synthetic Pathways and Workflows
To illustrate the synthetic logic and experimental processes, the following diagrams are provided in Graphviz DOT language.
References
- 1. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]
- 3. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorothiazole CAS#: 3034-52-4 [m.chemicalbook.com]
- 7. Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylthiazole | C4H5NS | CID 77129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]
- 11. minstar.lookchem.com [minstar.lookchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. CAS 3034-52-4: 2-Chlorothiazole | CymitQuimica [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. synarchive.com [synarchive.com]
- 19. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. Thiazole synthesis [organic-chemistry.org]
Structure-Activity Relationship of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1][2] The specific derivative, 2-(2-methyl-1,3-thiazol-4-yl)ethanol, offers a versatile starting point for the development of novel therapeutic agents due to its unique structural features. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, supported by available data, to inform future drug design and development efforts.
Core Structure and Potential for Modification
The parent compound, this compound, possesses several key features that can be targeted for modification to modulate its biological activity. These include the methyl group at the 2-position, the thiazole ring itself, and the ethanol side chain at the 4-position. Systematic alterations at these positions can influence the compound's potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activities
While a comprehensive SAR study with quantitative data for a homologous series of this compound derivatives is not extensively available in the public domain, we can infer potential SAR trends based on broader studies of thiazole-containing compounds. Thiazole derivatives have demonstrated a wide range of biological activities, including but not limited to antimicrobial, anticancer, and kinase inhibitory effects.[3][4]
Antimicrobial Activity
Thiazole derivatives are well-established antimicrobial agents.[1] The structural modifications that tend to enhance antimicrobial efficacy often involve the introduction of bulky and lipophilic groups. For derivatives of this compound, modifications to the ethanol side chain, such as esterification or etherification with aromatic or heterocyclic moieties, could potentially enhance antibacterial and antifungal activities.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (Modification of the hydroxyl) | Target Organism | MIC (µg/mL) |
| Parent | -H | Staphylococcus aureus | >100 |
| Derivative 1 | -C(O)Ph | Staphylococcus aureus | 32 |
| Derivative 2 | -CH₂-Ph | Staphylococcus aureus | 16 |
| Derivative 3 | -C(O)CH₂Cl | Candida albicans | 64 |
| Derivative 4 | -CH₂(4-Cl-Ph) | Candida albicans | 8 |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry for thiazole derivatives. Specific experimental data for these exact compounds is not currently available.
Anticancer Activity
The thiazole nucleus is a key component of several anticancer drugs. The SAR for anticancer activity is often complex and target-specific. For derivatives of our lead compound, introducing functionalities that can interact with specific targets, such as kinase active sites, is a common strategy. This could involve the addition of aromatic rings or hydrogen bond donors/acceptors to the ethanol side chain.
Kinase Inhibitory Activity
Many thiazole-containing compounds have been developed as potent kinase inhibitors. The ethanol side chain of this compound provides a convenient anchor point for synthesizing derivatives that can target the ATP-binding site of various kinases. Modifications that introduce moieties capable of forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the kinase hinge region are often fruitful.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of new chemical entities. Below are representative protocols for key biological assays.
General Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Kinase Inhibition Assay (Generic Protocol)
-
Reagents and Buffers: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT) and a solution of the specific kinase and its substrate.
-
Compound Dilution: Serially dilute the test compounds in DMSO and then in the kinase reaction buffer.
-
Kinase Reaction: In a microplate, add the kinase, the substrate, and the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of kinase inhibition against the compound concentration.
Visualizing Structure-Activity Relationships and Workflows
Diagrams are essential for visualizing complex relationships and experimental processes.
Caption: General strategy for modifying the core structure.
Caption: Workflow for SAR determination.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol Analogs: A Guide for Researchers
The thiazole ring is a prominent heterocyclic structure found in many biologically active compounds and approved drugs. Its versatility as a scaffold allows for extensive chemical modifications, leading to a wide array of pharmacological activities. This has made thiazole derivatives a focal point in medicinal chemistry for the discovery of novel therapeutic agents.
Anticancer Activity of Thiazole Analogs
A significant number of thiazole derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, and disruption of cellular machinery essential for cell division, like tubulin polymerization.
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiazole analogs against various human cancer cell lines. The data is compiled from multiple studies to provide a quantitative comparison of their potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | CNS Cancer (SF-539) | <10 | [1] |
| Ovarian Cancer (OVCAR-8) | <10 | [1] | ||
| Prostate Cancer (DU-145) | <10 | [1] | ||
| Analog 2 | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | Liver (HepG-2) | 14.05 (µg/mL) | [2] |
| Breast (MCF-7) | 17.77 (µg/mL) | [2] | ||
| Analog 3 | 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | Colon (Caco-2) | >10 | [3] |
| Breast (MDA-MB-231) | >10 | [3] | ||
| Analog 4 | 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one | Colon (Caco-2) | <10 | [3] |
| Breast (MDA-MB-231) | <10 | [3] | ||
| Analog 5 | 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Non-small cell lung cancer (HOP-62) | <10 | [1] |
| Melanoma (MDA-MB-435) | <10 | [1] | ||
| Breast (MDA-MB-468) | <10 | [1] | ||
| Analog 6 | Thiazolidine-2,4-dione derivative H5 | Prostate (DU-145) | >50 | [4] |
| Analog 7 | Thiazolidine-2,4-dione derivative H13 | Prostate (DU-145) | >50 | [4] |
| Analog 8 | Thiazolidine-2,4-dione derivative H18 | Prostate (DU-145) | >50 | [4] |
Key Signaling Pathways in Anticancer Activity
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][5][6][7][8] Inhibition of this pathway is a key strategy in cancer therapy.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization arrests the cell cycle in the G2/M phase, leading to apoptosis.[9][10][11][12][13] This is a well-established mechanism for many anticancer drugs.
Anti-inflammatory Activity of Thiazole Analogs
Chronic inflammation is implicated in various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Several thiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).
Comparative Anti-inflammatory Potency
The following table presents the in vivo anti-inflammatory activity of selected thiazole analogs in the carrageenan-induced paw edema model, a standard assay for acute inflammation.
| Compound ID | Structure | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Analog 9 | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM10) | 25 | Significant | [14] |
| 50 | Significant | [14] | ||
| 75 | Significant | [14] | ||
| Analog 10 | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative (FM12) | 25 | Significant | [14] |
| 50 | Significant | [14] | ||
| 75 | Significant | [14] | ||
| Analog 11 | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | 20 | Significant | [15] |
| 40 | Significant | [15] | ||
| Reference | Diclofenac | 25 | Significant | [15] |
| Reference | Indomethacin | 5 | Significant | [16] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[17][18][19][20]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds in vivo.[16][21][22][23][24]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats or C57BL/6J mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (e.g., intraperitoneally or orally) at various doses 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion
The thiazole scaffold represents a highly promising framework for the development of novel therapeutic agents. While direct biological activity data for 2-(2-Methyl-1,3-thiazol-4-yl)ethanol remains to be elucidated, the extensive research on its analogs reveals significant potential in the fields of oncology and inflammation. The structure-activity relationships derived from the comparative data presented in this guide can inform the rational design of new, more potent, and selective thiazole-based drug candidates. Further investigation into the mechanisms of action and the optimization of pharmacokinetic properties will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | MDPI [mdpi.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. The principle and precautions of thiazole blue (MTT) colorimetry [yacooscience.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. inotiv.com [inotiv.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of 2-(Methyl-thiazol-yl)ethanol
A detailed spectroscopic comparison of the positional isomers 2-(2-Methyl-1,3-thiazol-4-yl)ethanol and 2-(4-Methyl-1,3-thiazol-5-yl)ethanol is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
In the intricate world of medicinal chemistry and materials science, the precise identification of molecular structure is paramount. Positional isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide focuses on two such isomers: this compound and its 5-yl counterpart, 2-(4-Methyl-1,3-thiazol-5-yl)ethanol. Both share the molecular formula C₆H₉NOS, yet the seemingly minor shift of the ethanol-bearing substituent on the thiazole ring gives rise to distinct spectroscopic fingerprints.
At a Glance: Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for the two isomers. It is important to note that while extensive experimental data is available for the 5-yl isomer, experimental data for the 4-yl isomer is less prevalent in the public domain. Therefore, predicted values for the ¹H and ¹³C NMR of this compound are included for comparative purposes.
| Spectroscopic Technique | This compound (Predicted/Commercial Data) | 2-(4-Methyl-1,3-thiazol-5-yl)ethanol (Experimental Data) |
| ¹H NMR (ppm) | Thiazole-H: ~7.0 | Thiazole-H: 8.52 (s, 1H) |
| -CH₂- (thiazole side): ~2.9 | -CH₂- (thiazole side): 3.00 (t, J=6.4 Hz, 2H) | |
| -CH₂- (hydroxyl side): ~3.8 | -CH₂- (hydroxyl side): 3.81 (t, J=6.4 Hz, 2H) | |
| -CH₃: ~2.7 | -CH₃: 2.38 (s, 3H) | |
| -OH: Variable | -OH: Variable | |
| ¹³C NMR (ppm) | Thiazole-C2: ~165 | Thiazole-C2: 150.1 |
| Thiazole-C4: ~150 | Thiazole-C4: 147.9 | |
| Thiazole-C5: ~115 | Thiazole-C5: 125.5 | |
| -CH₂- (thiazole side): ~35 | -CH₂- (thiazole side): 29.1 | |
| -CH₂- (hydroxyl side): ~61 | -CH₂- (hydroxyl side): 60.9 | |
| -CH₃: ~19 | -CH₃: 14.9 | |
| IR (cm⁻¹) | O-H stretch: ~3300 (broad), C-H stretch (aromatic/aliphatic): ~3100-2850, C=N stretch: ~1600, C-O stretch: ~1050 | O-H stretch: 3331 (broad), C-H stretch (aromatic/aliphatic): 3119, 2926, 2872, C=N stretch: 1541, C-O stretch: 1045 |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 143.04 | Molecular Ion [M]⁺: 143.04. Key Fragments: 112, 99, 85, 71 |
Deciphering the Differences: A Deeper Dive
The distinct substitution patterns on the thiazole ring lead to noticeable differences in the spectroscopic data. In the ¹H NMR spectrum, the lone proton on the thiazole ring of the 5-yl isomer appears significantly downfield (8.52 ppm) compared to the predicted position for the 4-yl isomer (~7.0 ppm). This is due to the differing electronic environments and the anisotropic effects of the neighboring sulfur and nitrogen atoms. The chemical shifts of the methyl and ethyl protons also show subtle but consistent variations between the two isomers.
Infrared spectroscopy reveals characteristic absorptions for both molecules, including a broad O-H stretch indicative of the alcohol functional group and various C-H, C=N, and C-O stretching vibrations. While the overall patterns are similar, precise peak positions and intensities can be used for differentiation when comparing high-resolution spectra.
Mass spectrometry provides a definitive molecular weight for both isomers at m/z 143.04, confirming their identical molecular formula. However, the fragmentation patterns, which result from the breakdown of the molecule in the mass spectrometer, are expected to differ. For the 5-yl isomer, characteristic fragments are observed at m/z 112 ([M-CH₂OH]⁺), 99, 85, and 71. The fragmentation of the 4-yl isomer would likely produce a different set of daughter ions due to the alternative position of the ethyl alcohol group, influencing the stability of the resulting fragments.
Visualizing the Workflow
The process of spectroscopic comparison for isomeric compounds can be streamlined into a logical workflow, as illustrated in the diagram below. This process ensures a systematic and comprehensive analysis, from sample preparation to data interpretation and final comparison.
Caption: A flowchart illustrating the systematic process for the spectroscopic comparison of chemical isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A wider spectral width (e.g., 240 ppm) is used. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded and subtracted from the sample spectrum. A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is typically dissolved in a volatile solvent and injected into the GC.
-
Ionization: Electron Ionization (EI) is a common technique for generating ions and inducing fragmentation.
-
Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer, is used.
-
Acquisition: The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range (e.g., 40-400 amu).
-
Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
This guide underscores the power of modern spectroscopic techniques in the unambiguous identification of isomeric molecules. For researchers in drug discovery and development, the ability to differentiate between positional isomers is a critical step in ensuring the synthesis of the correct, biologically active compound.
Purity and Application Analysis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity analysis of the commercial chemical intermediate, 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, and compares its utility with alternative thiazole-containing building blocks in the context of pharmaceutical research and development. This document summarizes typical purity specifications, outlines detailed experimental protocols for quality control, and explores its role as a versatile scaffold in the synthesis of bioactive molecules.
Commercial Purity Overview
This compound (CAS No. 121357-04-8) is a key building block in medicinal chemistry, valued for its role as a versatile scaffold in the synthesis of more complex molecules.[1] Commercial grades of this compound are typically offered for research and pharmaceutical testing purposes with a purity of 97% or higher.[2][3] While specific impurity profiles can vary between suppliers and batches, a typical analysis would focus on identifying and quantifying residual starting materials, by-products from synthesis, and solvent residues.
Below is a representative table summarizing the common purity specifications for a commercial sample of this compound.
| Parameter | Typical Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Purity (by GC) | ≥ 97.0% | Gas Chromatography (GC) |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.5% (total) | Headspace GC-MS |
| Individual Impurity | ≤ 0.5% | Gas Chromatography (GC) |
Comparative Analysis with Alternative Thiazole Building Blocks
Direct "performance" comparison of this compound is best understood in the context of its application as a synthetic intermediate. The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and biologically active agents, including antimicrobials, anticonvulsants, and anticancer compounds.[4] The choice of a specific thiazole-containing starting material depends on the desired final molecule.
Here, we compare this compound with other commercially available thiazole derivatives that serve as building blocks for similar classes of therapeutic agents.
| Building Block | Structure | Typical Application Areas | Advantages |
| This compound | ![]() | Synthesis of various bioactive compounds where a hydroxyethyl side chain is required for further modification or to enhance solubility. | The primary alcohol offers a reactive handle for esterification, etherification, or oxidation to introduce further diversity. |
| 2-Amino-4-methylthiazole | ![]() | Precursor for the synthesis of sulfonamides and other amine-derived pharmaceuticals.[5] | The amino group is a versatile functional group for amide bond formation and other nucleophilic reactions. |
| 4-Methyl-5-thiazoleethanol (Sulfurol) | ![]() | Used in the synthesis of vitamin B1 (Thiamine) analogues and as a fragrance ingredient.[6][7] | Isomeric to the target compound, offering a different substitution pattern on the thiazole ring for structure-activity relationship studies. |
| Nitazoxanide | ![]() | A broad-spectrum antiparasitic and antiviral drug itself, its core can be a starting point for new derivatives.[8] | Provides a more complex starting scaffold with known biological activity, suitable for generating analogues. |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound is critical for its application in pharmaceutical synthesis. The following are detailed methodologies for key analytical techniques.
Gas Chromatography (GC) for Purity and Impurity Profiling
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in high-purity ethanol.
-
Data Analysis: Calculate the area percent of the main peak relative to the total peak area to determine purity. Identify and quantify impurities based on their relative retention times and peak areas.
High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities
-
Objective: To detect and quantify any non-volatile impurities that may not be detected by GC.
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: Start with 95% A, decrease to 5% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, splitting patterns, and integration of all protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.
-
-
Expected ¹H NMR signals (in CDCl₃): Chemical shifts will be approximately δ 2.7 (s, 3H, CH₃), 2.9 (t, 2H, CH₂-thiazole), 3.9 (t, 2H, CH₂-OH), and a broad singlet for the OH proton. The thiazole ring proton will appear further downfield.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a GC or LC system (GC-MS or LC-MS).
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Analysis: Observe the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 143.21 g/mol .
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for the comprehensive purity analysis of this compound.
Role in Synthetic Chemistry
Caption: Synthetic utility of this compound as a versatile building block.
References
- 1. This compound | 121357-04-8 | WEA35704 [biosynth.com]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. This compound 97+% | 121357-04-8 [amp.chemicalbook.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. sulfurol, 137-00-8 [thegoodscentscompany.com]
- 8. Nitazoxanide - Wikipedia [en.wikipedia.org]
Comparative Guide to 2-(2-Methyl-1,3-thiazol-4-yl)ethanol Reference Standards
For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical testing and regulatory compliance. This guide provides a comparative overview of commercially available reference standards for 2-(2-Methyl-1,3-thiazol-4-yl)ethanol (CAS No. 121357-04-8), a key intermediate in pharmaceutical synthesis.
Product Comparison
Sourcing a high-quality reference standard for this compound is crucial for ensuring the accuracy and reproducibility of analytical data. Below is a comparison of offerings from various suppliers. While comprehensive Certificates of Analysis with detailed lot-specific data are not always publicly available, this table summarizes the information that can be typically obtained.
Table 1: Comparison of this compound Reference Standards
| Feature | Biosynth | Thermo Scientific (Fisher Scientific) | Santa Cruz Biotechnology |
| Product Number | WEA35704[1] | 10795711[2] | sc-223303[3] |
| Purity Specification | Not explicitly stated on the product page; CoA required. | ≥97%[2][4] | Not explicitly stated on the product page; CoA required. |
| Format | Neat | Neat | Neat |
| Available Quantities | Inquire | 1 g | 100 mg, 250 mg, 500 mg, 1 g |
| Certificate of Analysis | Available upon request. | Available upon request. | Available upon request.[3] |
| Documentation | CoA | CoA | CoA[3] |
| Intended Use | For pharmaceutical testing.[1] | Research and development. | Proteomics research applications.[3] |
| Alternative Products | Isomers and related thiazole derivatives available. | Isomers and related thiazole derivatives available. | Isomers and related thiazole derivatives available.[5] |
Note: Researchers are strongly encouraged to request lot-specific Certificates of Analysis from suppliers to obtain detailed information on purity, impurity profiles, and analytical methods used for characterization.
Experimental Protocols
Detailed and validated experimental protocols are essential for the correct use and qualification of reference standards. Below are representative methodologies for key experiments.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program:
-
Start with 10% acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to 10% acetonitrile over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
Identity Confirmation and Impurity Profiling by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the identity of the compound and identifying volatile impurities.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100 µg/mL.
Stability Testing Protocol
Stability testing is crucial for establishing the retest period and appropriate storage conditions for the reference standard.[8]
-
Storage Conditions: Store aliquots of the reference standard under various conditions as recommended by ICH guidelines Q1A(R2), including:[9]
-
Long-term: 5°C ± 3°C
-
Intermediate: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Analyze the standard at initial (time 0) and subsequent time points (e.g., 3, 6, 9, 12, 24, and 36 months for long-term storage).[10]
-
Analytical Methods: Use the validated HPLC purity method described above to monitor for any degradation.
-
Acceptance Criteria: The purity of the reference standard should not decrease by more than a predefined percentage (e.g., 2%) from its initial value. Any significant degradation products should be identified and quantified.
Visualizations
Reference Standard Qualification Workflow
The following diagram illustrates a typical workflow for the qualification of a new batch of chemical reference standard.
Caption: Workflow for Reference Standard Qualification.
Role of Thiazole Derivatives in Drug Discovery
This diagram illustrates the central role of thiazole-containing compounds, such as this compound, as building blocks in the development of therapeutic agents.
Caption: Thiazole Derivatives in Drug Discovery.
References
- 1. This compound | 121357-04-8 | WEA35704 [biosynth.com]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 3. scbt.com [scbt.com]
- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 8. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. pharmtech.com [pharmtech.com]
Comparative Guide to Antibody Cross-Reactivity Against Thiazole-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody cross-reactivity against various thiazole-containing haptens. Understanding the specificity of such antibodies is crucial for the development of accurate immunoassays for therapeutic drug monitoring, environmental analysis, and diagnostics. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying principles and workflows.
Introduction to Thiazole Haptens and Antibody Cross-Reactivity
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a key structural motif in numerous pharmaceuticals, pesticides, and other biologically active compounds. Due to their small molecular size, thiazole-containing molecules act as haptens, meaning they must be conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies.
A significant challenge in the development of immunoassays for these haptens is the potential for cross-reactivity, where antibodies bind to structurally similar, non-target molecules. This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is largely determined by the hapten design, including the point of attachment of a linker to the thiazole ring and the specific functional groups exposed to the immune system.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of monoclonal antibodies raised against a sulfathiazole derivative. The data is presented as the 50% inhibition concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the percentage of cross-reactivity relative to the primary analyte (sulfathiazole).
Table 1: Cross-Reactivity of Monoclonal Antibody 3B5B10E3 Against a Sulfathiazole Derivative
| Cross-Reactant | IC50 (ng/mL) | Cross-Reactivity (%) |
| Sulfathiazole | 10 | 100 |
| Sulfadiazine | 10 | 100 |
| Sulfamethoxazole | 10 | 100 |
| Sulfapyridine | < 100 | > 10 |
| Sulfadimethoxine | < 100 | > 10 |
| Furosemide | > 10,000 | < 0.1 |
| Acetazolamide | > 10,000 | < 0.1 |
| Hydrochlorothiazide | > 10,000 | < 0.1 |
| Bumetanide | > 10,000 | < 0.1 |
Data sourced from a study on monoclonal antibodies against a sulfathiazole derivative where the hapten was designed to expose the generic part of sulfonamides.[1]
Experimental Protocols
The generation of reliable cross-reactivity data is dependent on robust and well-defined experimental protocols. The following sections detail the methodologies for hapten synthesis and competitive ELISA, which are central to the development and characterization of antibodies against thiazole-containing haptens.
Hapten Synthesis: N¹-[4-(carboxymethyl)-2-thiazolyl]sulfanilamide (TS)
A common strategy for producing antibodies that recognize a class of compounds, such as sulfonamides, involves designing a hapten that exposes the common structural features of the target molecules. In the case of sulfathiazole and other sulfonamides, a derivative can be synthesized to present the core sulfanilamide structure.
Synthesis of the Sulfathiazole Derivative Hapten (TS):
The synthesis of N¹-[4-(carboxymethyl)-2-thiazolyl]sulfanilamide (TS) has been previously described.[2] This hapten is designed to link to a carrier protein through the carboxymethyl group, leaving the sulfanilamide portion exposed to elicit an immune response against the common sulfonamide structure.
Competitive Indirect ELISA Protocol
Competitive immunoassays are frequently used for the quantitative detection of small molecules like haptens. In this format, the free hapten in the sample competes with a hapten-protein conjugate immobilized on the ELISA plate for binding to a limited amount of specific antibody.
Materials:
-
Microtiter plates (e.g., polyvinylchloride)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Hapten-protein conjugate (e.g., TS-Ovalbumin)
-
Blocking buffer (e.g., 3% Bovine Serum Albumin in PBS with 0.05% Tween-20)
-
Primary antibody (specific to the thiazole hapten)
-
Standards or samples containing the thiazole analyte
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
ELISA plate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with 100 µL of the hapten-protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[3]
-
Washing: Remove the coating solution and wash the plate three times with wash buffer.[3]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block any remaining non-specific binding sites.[3]
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the standard or sample solution and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.[3]
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, appropriately diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.[4]
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).[4]
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using an ELISA plate reader.
-
Data Analysis: The concentration of the analyte in the samples is inversely proportional to the OD signal. A standard curve is generated by plotting the OD values against the logarithm of the standard concentrations. The concentrations of the unknown samples are then determined by interpolating their OD values from the standard curve. The IC50 value is calculated from this curve.
Cross-Reactivity Calculation:
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of the target analyte / IC50 of the cross-reactant) x 100
Visualizations
The following diagrams illustrate key concepts and workflows related to the cross-reactivity of antibodies against thiazole-containing haptens.
Conclusion
The specificity of antibodies against thiazole-containing haptens is a critical factor in the development of reliable immunoassays. As demonstrated by the data on sulfathiazole-specific monoclonal antibodies, careful hapten design can lead to antibodies with high specificity, capable of distinguishing the target analyte from structurally related compounds. The provided experimental protocols for hapten synthesis and competitive ELISA offer a foundation for researchers to develop and validate their own immunoassays for various thiazole-containing molecules. The use of standardized methodologies and thorough cross-reactivity testing is essential to ensure the accuracy and reliability of these powerful analytical tools.
References
- 1. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
In Silico Modeling of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2][3] Derivatives of "2-(2-Methyl-1,3-thiazol-4-yl)ethanol" represent a promising class of molecules for drug discovery, leveraging the versatile nature of the thiazole ring. This guide provides a comparative overview of in silico modeling techniques and experimental validation methods applicable to these derivatives, drawing upon established research on analogous thiazole compounds. While direct comparative data for this specific parent compound is limited in publicly available literature, this guide offers a framework for its evaluation by presenting methodologies and data from structurally related thiazole derivatives.
Comparative Analysis of Thiazole Derivatives
To contextualize the potential of "this compound" derivatives, this section summarizes the reported biological activities and in silico findings for various other thiazole-containing compounds. This data serves as a benchmark for potential therapeutic applications and highlights key structural features that influence activity.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Target Cell Line(s) | Key Findings & IC50/GI50 Values | In Silico Methods Employed | Reference |
| 2,3,4-trisubstituted thiazoles | Various human cancer cell lines | Potent antiproliferative activity with GI50 values ranging from 37 to 86 nM. Compounds 3a, 3c, 3d, and 3f were the most potent. | Molecular Docking against EGFR and BRAFV600E | [3] |
| Thiazole-based apomorphine analogs | Dopamine receptor subtypes | Limited affinity for most dopamine receptors, but isothiazolo-apomorphine 16 showed notable interaction with D2 and D3 receptors. | Molecular Docking | [4] |
| 2,4-disubstituted thiazoles | HepG2, MCF-7, HCT116, HeLa | Compounds 5c, 6d, 7c, 8, and 9a,b showed superior cytotoxic activity with IC50 values from 3.35 ± 0.2 to 18.69 ± 0.9 μM. | Molecular Docking against tubulin | |
| Thiazole-containing thiosemicarbazones | Various cancer cell lines | Eight compounds were active against at least three types of cancer cell lines. | Not specified | |
| Pyrazole, naphthalene, and thiazole hybrids | HeLa, HepG2 | Compounds 91a and 91b showed maximum inhibitory activity with IC50 values of 0.86 and 0.95 µM for HeLa cells. | Structure-Activity Relationship (SAR) analysis |
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Class | Target Organism(s) | Key Findings & MIC Values | In Silico Methods Employed | Reference |
| Di-, tri-, and tetrathiazole moieties | Aspergillus niger, Geotricum candidum, Salmonella typhimurium | Compound 17a showed MIC similar to Amphotericin B against G. candidum. Compounds 7 and 13 showed high reactivity toward S. typhimurium (MIC = 0.49 μg/mL). | Molecular Docking | [1] |
| 2,4-disubstituted-1,3-thiazoles | Candida tropicalis, various bacterial strains | Compound 4c displayed potent antifungal activity (IC50 = 26.5 µg/ml). Compounds 2f, 4c, and 4e showed moderate to potent antibacterial activity (IC50 = 13.7-90.8 μg/ml). | Molecular Docking against bacterial methionine aminopeptidases (MetAPs) | |
| N-substituted thiazoles | Fungal and bacterial strains | Derivatives S2, S5, S6, S7, S8, and S9 exhibited excellent mol dock scores, suggesting potent antimicrobial activity. | Molecular Docking against FabH inhibitor | [5] |
Experimental and In Silico Protocols
Detailed and reproducible methodologies are critical for the validation of in silico predictions and the generation of reliable structure-activity relationships. Below are representative protocols for key experimental assays and computational modeling techniques commonly applied to thiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7][8]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds ("this compound" derivatives) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Add 100 μL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8]
In Silico Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5][9]
-
Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the "this compound" derivative. Optimize the geometry and assign charges using appropriate force fields.
-
Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this active site.
-
Docking Simulation: Use docking software (e.g., AutoDock, MOE) to place the ligand into the defined grid box and sample different conformations and orientations.[9]
-
Scoring and Analysis: The software will score the different poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[9]
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the processes involved in the in silico modeling and experimental validation of "this compound" derivatives, the following diagrams illustrate a typical workflow and a hypothetical signaling pathway that could be modulated by such compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of thiazole and isothiazole derived apomorphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol: A Procedural Guide
The proper disposal of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol is critical for ensuring laboratory safety and environmental protection. This substance must be treated as hazardous chemical waste and handled in accordance with institutional and regulatory guidelines. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[1]
Immediate Safety and Handling
Before beginning any handling or disposal procedures, consult the Safety Data Sheet (SDS). Always operate in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[2][3] |
| Skin/Body Protection | Lab coat and appropriate protective clothing.[2] | Minimizes skin exposure from spills or splashes. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an organic vapor filter (Type A Brown conforming to EN14387).[2] | Prevents inhalation of potentially harmful vapors or mists.[2] |
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to manage it as regulated hazardous waste, from collection to final disposal by a licensed facility.[2]
Step 1: Waste Segregation and Collection
Proper segregation is essential to prevent dangerous chemical reactions and to ensure compliant disposal. Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]
-
Pure Chemical and Concentrated Solutions: Collect any unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1] The container must have a secure, leak-proof cap.
-
Contaminated Solid Waste: All disposable items that have come into direct contact with the chemical, such as gloves, pipette tips, bench paper, and contaminated wipes, must be collected in a separate, sealed container or bag labeled as solid hazardous waste.[1][4]
-
Dilute Aqueous Solutions: Collect any dilute solutions containing the chemical in a designated container for aqueous hazardous waste.[1]
Step 2: Container Management
-
Compatibility: Use containers made of materials compatible with the chemical. High-density polyethylene (HDPE) is generally suitable for many chemical wastes.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the name of the principal investigator or lab group.
-
Condition: Ensure containers are in good condition, with no external contamination.[5] Keep containers tightly closed except when adding waste.[2][5] Do not fill containers beyond 90% of their capacity to allow for expansion.[5]
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Wear PPE: Don the appropriate PPE as listed in Table 1 before attempting cleanup.
-
Absorb Spill: Soak up the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][6]
-
Collect Waste: Carefully collect the absorbent material and contaminated debris. Place it into a suitable, sealable container for disposal as hazardous waste.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Step 4: Storage and Final Disposal
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main chemical storage facility.[2] Store them away from incompatible materials like strong oxidizing agents, strong acids, and strong reducing agents.[2]
-
Disposal: Arrange for the collection of the hazardous waste containers by your institution's EHS department or a licensed chemical waste disposal contractor.[2][7] All disposal must be routed to an approved waste disposal plant.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound waste streams.
References
Personal protective equipment for handling 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Methyl-1,3-thiazol-4-yl)ethanol (CAS No. 121357-04-8). Adherence to these procedures is essential for ensuring personal safety and proper laboratory conduct.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this substance. The following table summarizes the required PPE based on current safety data sheets.[1]
| Protection Type | Specific Requirements | Rationale & Citations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary for splash-prone activities. | To protect against serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are required. | To prevent skin contact, which can cause skin irritation.[1] |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate or for spill response, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge. | To prevent inhalation, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[3]
-
Keep the container tightly closed when not in use.[1]
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Remove and wash contaminated clothing before reuse.[1]
Disposal Plan: Step-by-Step Procedure
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Contaminated packaging should be treated as the product itself.
Spill Response:
-
Ensure adequate ventilation.
-
Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1][3]
Experimental Protocols
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




